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  • Product: 2,7-Dimethyl-1H-indole-3-carbaldehyde
  • CAS: 872505-78-7

Core Science & Biosynthesis

Foundational

2,7-Dimethyl-1H-indole-3-carbaldehyde CAS number

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals. Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous therapeutics ranging from antimigraine drugs (triptans) to oncology agents. Among its functionalized derivatives, 2,7-Dimethyl-1H-indole-3-carbaldehyde (CAS: 872505-78-7) stands out as a highly versatile synthetic intermediate[1]. The presence of methyl groups at the C-2 and C-7 positions sterically and electronically modulates the indole ring, while the C-3 carbaldehyde group provides a reactive handle for synthesizing complex heterocyclic systems like chalcones, pyrazolines, and Schiff bases[2].

This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, mechanistic synthesis, and biological applications of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Physicochemical Profiling & Identification

Before initiating any synthetic or biological workflow, establishing the precise physicochemical parameters of the starting material is critical for downstream analytical validation. The dual-methyl substitution significantly alters the lipophilicity and electron density of the indole core compared to the unsubstituted analog.

Table 1: Quantitative Physicochemical Properties

ParameterValue
Compound Name 2,7-Dimethyl-1H-indole-3-carbaldehyde
CAS Number 872505-78-7
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES String O=CC1=C(C)NC2=C(C)C=CC=C21
InChI Key FMPNQDYTTYPNOK-UHFFFAOYSA-N
Physical Form Solid (Combustible)

Data sourced from standardized chemical repositories[1],.

Mechanistic Synthesis: The Vilsmeier-Haack Formylation

The installation of a formyl group at the C-3 position of the indole ring is most efficiently achieved via the Vilsmeier-Haack reaction [3]. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a highly sensitive electrophilic aromatic substitution that demands strict thermodynamic and stoichiometric control.

Experimental Protocol & Causality

The following protocol is designed as a self-validating system . By incorporating in-process analytical checks, the chemist can verify the success of each mechanistic step before proceeding.

Step 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

  • Action: To a flame-dried, argon-purged flask containing anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents), add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise over 15 minutes while maintaining the internal temperature at 0–5 °C using an ice-salt bath[4],[5].

  • Causality: The reaction between DMF and POCl₃ is violently exothermic. Strict low-temperature control prevents the thermal degradation of the highly reactive chloroiminium intermediate and suppresses the formation of dimethylamine byproducts. Anhydrous conditions are mandatory; ambient moisture will prematurely hydrolyze the Vilsmeier reagent back into DMF and HCl, severely depressing the yield[5].

Step 2: Electrophilic Aromatic Substitution

  • Action: Dissolve 2,7-dimethylindole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours[4].

  • Causality: The electron-donating methyl groups at C-2 and C-7 increase the nucleophilicity of the indole ring. The C-3 position is the most electronically favored site for the attack on the electrophilic chloroiminium carbon.

  • Self-Validation Check: Quench a 50 µL reaction aliquot in 1 mL of saturated aqueous sodium acetate. Extract with ethyl acetate and analyze via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The complete disappearance of the non-polar 2,7-dimethylindole spot confirms the quantitative formation of the iminium intermediate[5].

Step 3: Hydrolysis and Product Precipitation

  • Action: Pour the reaction mixture over crushed ice. Slowly add 2M aqueous NaOH dropwise until the pH reaches 8.0–9.0. Stir vigorously for 30 minutes until a pale-yellow precipitate fully forms[4].

  • Causality: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt[3]. The basic aqueous workup serves a dual purpose: it drives the hydrolysis of the iminium ion into the final carbaldehyde and neutralizes the highly acidic phosphoric and hydrochloric acid byproducts, reducing the solubility of the organic product and forcing its precipitation.

Synthetic Workflow Diagram

VH_Synthesis A DMF + POCl3 (Vilsmeier Reagent Formation) B 2,7-Dimethylindole Addition (0-5°C) A->B Activation C Electrophilic Aromatic Substitution at C-3 B->C Nucleophilic attack D Iminium Intermediate Formation C->D Rearrangement E Aqueous Basic Workup (Hydrolysis) D->E Quenching F 2,7-Dimethyl-1H-indole- 3-carbaldehyde (Product) E->F Precipitation

Workflow of the Vilsmeier-Haack formylation of 2,7-dimethylindole.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2,7-Dimethyl-1H-indole-3-carbaldehyde for downstream pharmaceutical applications, the following quantitative analytical parameters must be met.

Table 2: Analytical Validation Parameters

Analytical TechniqueExpected Signal / ParameterDiagnostic Significance
¹H NMR (DMSO-d₆) Singlet at ~10.1 ppm (1H)Confirms the presence of the C-3 aldehyde proton.
¹H NMR (DMSO-d₆) Singlet at ~11.8 ppm (1H)Confirms the intact indole N-H proton.
LC-MS (ESI+) m/z 174.2 [M+H]⁺Validates the molecular weight (173.21 g/mol ).
HPLC (Reverse Phase) > 98% Area Under Curve (AUC)Ensures absence of unreacted indole or diformylated byproducts.

Applications in Drug Discovery & Development

The 3-carbaldehyde functional group is a highly versatile synthetic node. In medicinal chemistry, 2,7-Dimethyl-1H-indole-3-carbaldehyde is frequently condensed with acetophenones via Claisen-Schmidt condensation to yield indole-based chalcones. Subsequent cyclization with hydrazines yields pyrazoline derivatives[2].

Biological Efficacy and Mechanism of Action

Indole-derived pyrazolines and chalcones synthesized from this specific carbaldehyde precursor have demonstrated profound biological efficacy. Structure-Activity Relationship (SAR) studies indicate that these derivatives intercalate with bacterial cell walls and inhibit key enzymatic targets in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[2].

Furthermore, in oncology, functionalized indole derivatives are known to modulate apoptotic pathways by interacting with intracellular kinase receptors, ultimately triggering mitochondrial membrane permeabilization and caspase cascade activation.

Biological Pathway Diagram

BioPathway Indole 2,7-Dimethylindole Derivative Receptor Target Receptor / Enzyme (e.g., Kinase) Indole->Receptor Binding/Inhibition Bax Bax Activation Receptor->Bax Modulation Mito Mitochondrial Cytochrome c Release Bax->Mito Membrane Permeabilization Casp9 Caspase-9 Mito->Casp9 Apoptosome Formation Casp3 Caspase-3 Casp9->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Execution

Mechanistic pathway illustrating apoptosis induction by indole derivatives.

References

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction, Organic Syntheses. [Link]

  • Vilsmeier–Haack reaction, Wikipedia. [Link]

  • Preparation and Characterization of Indole-3-Carbaldehyde-Derived Pyrazoline Derivatives and Evaluation of Biological Efficacy, Chemical Problems. [Link]

Sources

Exploratory

2,7-Dimethyl-1H-indole-3-carbaldehyde molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 2,7-Dimethyl-1H-indole-3-carbaldehyde in Drug Discovery Executive Summary As drug discovery pipelines increasingly rely on privileged scaffolds t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 2,7-Dimethyl-1H-indole-3-carbaldehyde in Drug Discovery

Executive Summary

As drug discovery pipelines increasingly rely on privileged scaffolds to target complex kinase and receptor networks, substituted indoles remain at the forefront of medicinal chemistry. 2,7-Dimethyl-1H-indole-3-carbaldehyde (Molecular Weight: 173.21 g/mol ) is a highly versatile, electron-rich building block utilized extensively in the synthesis of fluorescent probes, anti-inflammatory agents, and anticancer therapeutics[1]. This whitepaper delineates the physicochemical properties, structural causality, and a self-validating synthetic protocol for this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Accurate molecular characterization is the first step in ensuring reproducible downstream synthesis. The quantitative parameters of 2,7-Dimethyl-1H-indole-3-carbaldehyde are summarized below:

ParameterSpecification
Chemical Name 2,7-Dimethyl-1H-indole-3-carbaldehyde
CAS Number 872505-78-7[2]
Molecular Formula C11H11NO[3]
Molecular Weight 173.21 g/mol [2]
Appearance Brown solid[3]
Storage Conditions 0-8 °C, protect from light and moisture[3]
Typical Purity ≥ 95% (NMR)[3]

Causality in Structural Design: The strategic placement of methyl groups at the C2 and C7 positions fundamentally alters the reactivity and biological utility of the indole core. The C2-methyl group acts as an electron-donating moiety via hyperconjugation, significantly increasing the nucleophilicity of the C3 position. This ensures rapid and regioselective electrophilic aromatic substitution during formylation. Conversely, the C7-methyl group provides critical steric bulk. When this aldehyde is condensed into complex pharmaceuticals, the C7-methyl restricts the rotational degrees of freedom of the resulting scaffold, effectively locking the molecule into a rigid conformation that enhances binding affinity to hydrophobic pockets in target proteins[1].

Mechanistic Utility in Drug Discovery

In medicinal chemistry, 2,7-Dimethyl-1H-indole-3-carbaldehyde is not an end-product but a highly reactive electrophilic hub. The C3-carbaldehyde group readily participates in Knoevenagel condensations with active methylene compounds to generate fluorescent indole-based chalcones, which are vital for intracellular biological imaging[1]. Furthermore, it serves as a direct precursor for synthesizing bis(indolyl)methanes (BIMs)—a class of compounds with profound anti-inflammatory and anticancer properties[3].

Synthetic Workflows: Self-Validating Vilsmeier-Haack Formylation

To synthesize 2,7-Dimethyl-1H-indole-3-carbaldehyde from 2,7-dimethylindole, the Vilsmeier-Haack reaction is the industry standard due to its high regioselectivity and yield[4]. The following protocol is engineered with built-in validation checkpoints to ensure process integrity.

Phase 1: Generation of the Vilsmeier Reagent

  • Procedure: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add freshly distilled anhydrous N,N-Dimethylformamide (DMF) (4.0 equiv). Cool the system to 0–5 °C using an ice-salt bath. Slowly add Phosphorus oxychloride (POCl3) (1.2 equiv) dropwise over 30 minutes[4].

  • Causality: The reaction between DMF and POCl3 is violently exothermic. Maintaining a temperature below 5 °C is critical to prevent the thermal decomposition of the highly reactive, moisture-sensitive chloroiminium ion (Vilsmeier reagent)[5].

Phase 2: Electrophilic Aromatic Substitution

  • Procedure: Dissolve 2,7-dimethyl-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C. Once addition is complete, remove the ice bath and gently heat the mixture to 35–40 °C for 2 hours.

  • System Validation (Checkpoint 1): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the non-polar starting material spot and the emergence of a highly UV-active, lower Rf spot confirms the formation of the iminium intermediate[4].

Phase 3: Hydrolysis and Product Isolation

  • Procedure: Pour the reaction mixture carefully over crushed ice with vigorous stirring. Slowly add a saturated aqueous solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) until the aqueous phase reaches a stable pH of 8–9[5]. Stir the resulting suspension for 1 hour to ensure complete precipitation. Filter the brown solid under vacuum, wash with cold water, and dry.

  • Causality: Pouring over ice mitigates the exothermic shock of quenching. The basic pH is strictly required to hydrolyze the stable iminium intermediate into the final carbaldehyde. Without reaching pH 8, the intermediate remains soluble, drastically reducing the yield[5].

  • System Validation (Checkpoint 2): Analyze the purified product via 1H-NMR. The presence of a distinct, highly deshielded singlet near δ 9.8–10.2 ppm confirms the successful installation of the aldehyde proton[6].

Logical Workflow Visualization

G N1 DMF + POCl3 (0-5 °C) N2 Vilsmeier Reagent (Chloroiminium Ion) N1->N2 Complexation N3 2,7-Dimethyl-1H-indole Addition N2->N3 Electrophilic Attack N4 Iminium Intermediate N3->N4 Substitution at C-3 N5 Aqueous Basic Hydrolysis (NaOH / Na2CO3) N4->N5 Quenching N6 2,7-Dimethyl-1H-indole-3-carbaldehyde (MW: 173.21 g/mol) N5->N6 Precipitation N7 Fluorescent Probes (Biological Imaging) N6->N7 Knoevenagel Condensation N8 Anticancer / Anti-inflammatory Drug Scaffolds N6->N8 Scaffold Derivatization

Workflow for 2,7-Dimethyl-1H-indole-3-carbaldehyde synthesis and its downstream applications.

Sources

Foundational

Spectroscopic and Structural Elucidation of 2,7-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,7-Dimethyl-1H-indole-3-carbaldehyde. As a crucial building block in organic synthesis, particularly in the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,7-Dimethyl-1H-indole-3-carbaldehyde. As a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and fluorescent probes, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and drug development professionals.[1][2]

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2,7-Dimethyl-1H-indole-3-carbaldehyde is characterized by an indole core with methyl groups at the C2 and C7 positions and a carbaldehyde group at the C3 position. These substitutions are predicted to significantly influence the electronic environment of the molecule, which will be reflected in its spectroscopic signatures.

Molecular Structure of 2,7-Dimethyl-1H-indole-3-carbaldehyde

Caption: 2D structure of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2,7-Dimethyl-1H-indole-3-carbaldehyde are detailed below, with comparisons to the parent indole-3-carbaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, the aromatic protons, and the two methyl groups. The electron-donating nature of the methyl groups will likely cause a slight upfield shift of the aromatic protons compared to the unsubstituted indole-3-carbaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,7-Dimethyl-1H-indole-3-carbaldehyde and Reference Data for 1H-Indole-3-carbaldehyde.

Assignment Predicted Chemical Shift (δ) ppm (2,7-dimethyl) Reference Chemical Shift (δ) ppm (unsubstituted) Multiplicity Predicted Coupling Constant (J) Hz
N-H~11.5-12.012.14br s-
CHO~9.99.95s-
H4~7.9-8.18.30-8.09 (m)d~8.0
H5~7.0-7.27.56-7.20 (m)t~7.5
H6~7.0-7.27.56-7.20 (m)d~7.0
C2-CH₃~2.5-s-
C7-CH₃~2.4-s-

Solvent: DMSO-d₆

Causality Behind Predictions:

  • N-H Proton: The N-H proton of indoles is typically deshielded and appears as a broad singlet. The electronic effect of the methyl groups is not expected to significantly alter its chemical shift.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a sharp singlet. Its chemical environment is largely influenced by the carbonyl group and less so by the distant methyl substituents.

  • Aromatic Protons: The methyl groups at C2 and C7 are electron-donating, which should increase the electron density in the aromatic ring, causing a slight upfield shift (lower ppm) for the H4, H5, and H6 protons compared to the parent compound. The multiplicity of these protons will be determined by their coupling with adjacent protons.

  • Methyl Protons: The two methyl groups will each appear as a singlet, as they have no adjacent protons to couple with. The C2-methyl is expected to be slightly more deshielded than the C7-methyl due to its proximity to the electron-withdrawing aldehyde group and the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the two additional methyl carbons and the shifts in the aromatic region will be key identifiers.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,7-Dimethyl-1H-indole-3-carbaldehyde and Reference Data for 1H-Indole-3-carbaldehyde.

Assignment Predicted Chemical Shift (δ) ppm (2,7-dimethyl) Reference Chemical Shift (δ) ppm (unsubstituted)
C=O~185185.34
C2~145137.43
C3~117118.54
C3a~125124.49
C4~123123.84
C5~122121.20
C6~120122.50
C7~130112.80
C7a~138138.85
C2-CH₃~13-
C7-CH₃~16-

Solvent: DMSO-d₆

Causality Behind Predictions:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift.

  • C2 and C7: The substitution of methyl groups at these positions will cause a significant downfield shift for these carbons compared to the corresponding positions in the parent indole.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the methyl and aldehyde groups.

  • Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum, typically below 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 2,7-Dimethyl-1H-indole-3-carbaldehyde are predicted below.

Table 3: Predicted IR Spectroscopic Data for 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
N-H Stretch3300-3400Indole N-H
C-H Stretch (Aromatic)3000-3100Ar-H
C-H Stretch (Aliphatic)2900-3000-CH₃
C=O Stretch (Aldehyde)1660-1680C=O
C=C Stretch (Aromatic)1580-1620Ar C=C

Interpretation:

  • N-H Stretch: A broad peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration in indoles.

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the carbonyl group of the aldehyde. Conjugation with the indole ring is expected to lower this frequency compared to a simple aliphatic aldehyde.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,7-Dimethyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO), the expected molecular weight is approximately 173.08 g/mol .

Table 4: Predicted Mass Spectrometry Data for 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Adduct Predicted m/z [3]
[M+H]⁺174.09134
[M+Na]⁺196.07328
[M-H]⁻172.07678
[M]⁺173.08351

Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be prominent. Key fragmentation pathways would likely involve the loss of the formyl group (CHO, 29 Da) or a hydrogen atom.

Predicted Mass Spectrometry Fragmentation

M [M]⁺˙ m/z = 173 M_minus_H [M-H]⁺ m/z = 172 M->M_minus_H -H˙ M_minus_CHO [M-CHO]⁺ m/z = 144 M->M_minus_CHO -CHO˙

Caption: Predicted key fragmentation pathways for 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating systems for researchers.

NMR Spectroscopy

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of solid 2,7-Dimethyl-1H-indole-3-carbaldehyde.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.[4]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.[4]

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.[4]

IR Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 2,7-Dimethyl-1H-indole-3-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.[4]

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the instrument via a direct insertion probe or a gas chromatograph inlet.[4]

Data Acquisition (EI):

  • Ionization Energy: 70 eV.

  • Mass Range: Typically m/z 40-500.[4]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for 2,7-Dimethyl-1H-indole-3-carbaldehyde. By leveraging the known spectral characteristics of the parent indole-3-carbaldehyde and fundamental spectroscopic principles, we have established a solid framework for the identification and structural confirmation of this important synthetic intermediate. The detailed experimental protocols provided herein offer a clear path for researchers to obtain empirical data, which will be invaluable for the advancement of research in medicinal chemistry and materials science.

References

Sources

Exploratory

Advanced Therapeutic Applications of Substituted Indole-3-Carbaldehydes: Mechanisms, Modifications, and Methodologies

Executive Summary The indole scaffold is a privileged structure in modern medicinal chemistry, owing to its profound ability to mimic endogenous biomolecules and interface with diverse cellular receptors. Among its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in modern medicinal chemistry, owing to its profound ability to mimic endogenous biomolecules and interface with diverse cellular receptors. Among its derivatives, indole-3-carbaldehyde (I3A) —a naturally occurring tryptophan metabolite produced by gastrointestinal microbiota such as Lactobacillus species—has emerged as a highly versatile pharmacophore[1][2].

Historically recognized for its role in maintaining intestinal immune homeostasis, recent advances in synthetic chemistry have unlocked substituted I3A derivatives with potent, targeted therapeutic efficacies. By strategically modifying the indole ring and the C3-aldehyde group, researchers have engineered novel compounds with profound applications in oncology, autoimmune regulation, and antimicrobial resistance[3][4]. This technical guide delineates the mechanistic pathways, rational design principles, and validated experimental protocols necessary for advancing substituted I3A therapeutics from the bench to preclinical models.

Mechanistic Foundations: The Aryl Hydrocarbon Receptor (AhR) Axis

The primary biological transducer for I3A and its derivatives is the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated basic helix-loop-helix transcription factor[5]. The causality behind the therapeutic efficacy of I3A derivatives often traces back to their binding affinity for the AhR cytosolic complex.

When a substituted I3A derivative enters the cell, it binds to the AhR, which is normally sequestered in the cytoplasm by a chaperone complex (including HSP90, p23, and XAP2). Ligand binding induces a conformational change, causing the dissociation of HSP90 and exposing a nuclear localization signal. Upon translocating to the nucleus, the AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This active complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes[6].

Depending on the specific substitution pattern of the I3A derivative, this activation selectively upregulates:

  • Interleukin-22 (IL-22): Enhances mucosal barrier function and antimicrobial peptide (AMP-17) expression[5].

  • Pik3ip1: A negative regulator of the PI3K/AKT/mTOR pathway, crucial for suppressing autoreactive T-cell proliferation in conditions like Autoimmune Hepatitis (AIH)[6].

AhR_Pathway Ligand Substituted I3A Derivative Complex Cytosolic AhR:HSP90 Complex Ligand->Complex Cellular Entry Activation Ligand Binding & HSP90 Dissociation Complex->Activation Conformational Shift Nucleus Nuclear Translocation Activation->Nucleus ARNT Heterodimerization with ARNT Nucleus->ARNT XRE Binding to XRE (DNA) ARNT->XRE Genes Target Gene Transcription (IL-22, Pik3ip1, CYP1A1) XRE->Genes Immunomodulation

Caption: Mechanism of Aryl Hydrocarbon Receptor (AhR) activation and gene transcription by I3A derivatives.

Rational Design & Chemical Modifications

The inherent reactivity of the C3-aldehyde group and the electron-rich indole nucleus allows for precise structural tuning[2].

  • Halogenation: Introducing halogens (e.g., bromine or chlorine) at the C5 or C6 positions significantly increases lipophilicity and alters the electron density of the indole ring. For example, brominated derivatives synthesized via biomimetic oxidation of I3A yield compounds that are highly potent, species-specific AhR agonists[7].

  • Schiff Base & Hydrazone Formation: Condensation of the C3-aldehyde with primary amines or hydrazides yields Schiff bases and sulfonylhydrazones. These modifications extend the conjugated π -system, which is critical for intercalating with DNA or binding to the ATP-binding pockets of kinases (e.g., EGFR, PI3K)[8][9].

  • Molecular Hybridization: Fusing the I3A scaffold with other pharmacophores (e.g., pyrazolines, coumarins, or thiazolidinediones) creates multi-target-directed ligands (MTDLs) capable of overcoming drug resistance in oncology[3].

Therapeutic Domains & Efficacy Data

Oncology: Targeted Kinase Inhibition

Substituted I3A derivatives have demonstrated profound cytotoxicity against various human cancer cell lines. By hybridizing I3A with arylsulfonylhydrazides or pyrazolines, researchers have developed potent inhibitors of the PI3K/AKT/mTOR and EGFR pathways[3][9]. The table below summarizes the quantitative efficacy of recently developed I3A derivatives.

Table 1: Cytotoxic Efficacy ( IC50​ ) of Engineered I3A Derivatives

Compound Class / ModificationTarget Cell LineCancer Type IC50​ ( μ M)Reference
Compound 5f (Arylsulfonylhydrazide)MDA-MB-468Triple-Negative Breast8.20[9]
Compound 5f (Arylsulfonylhydrazide)MCF-7ER+ Breast Cancer13.20[9]
Compound 26 (Thiazolidinedione-Triazole)MCF-7Breast Cancer3.18[3]
Compound 26 (Thiazolidinedione-Triazole)HePG-2Liver Cancer4.43[3]
Compound 19 (Tetrahydropyrano[3,4-b]indole)MDA-MB-231Triple-Negative Breast2.29[3]
Compound 3 (Coumarin-Indole Hybrid)MGC-803Gastric Cancer0.011[3]
Immunology & Mucosal Healing

In autoimmune and inflammatory diseases, the goal is immune tolerance rather than cytotoxicity. I3A acts as an endogenous immunomodulator. In models of Autoimmune Hepatitis (AIH), I3A treatment restricts effector T-cell activation by upregulating Pik3ip1 via AhR, thereby mitigating liver inflammation[6]. Furthermore, in Cystic Fibrosis (CF), inhalable I3A formulations enhance the pulmonary epithelial barrier and reduce Pseudomonas aeruginosa biofilm formation, addressing both the inflammatory and infectious components of the disease[5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of I3A derivatives. These methods are designed as self-validating systems, incorporating necessary controls to isolate the causal variables.

Protocol A: Synthesis of Indole-3-Carbaldehyde Arylsulfonylhydrazones

Objective: To synthesize a targeted anticancer derivative via condensation.

  • Preparation: Dissolve 1.0 equivalent (e.g., 1.72 mmol) of the substituted indole-3-carbaldehyde in 15 mL of dry acetonitrile. Causality: Dry solvent is critical to prevent the hydrolysis of the intermediate imine back into the aldehyde.

  • Base Addition: Add 5.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and stir at room temperature for 20 minutes. Causality: The base deprotonates the nucleophile and neutralizes any acidic byproducts, driving the equilibrium forward.

  • Reagent Addition: Dropwise, add 2.0 equivalents of the selected substituted phenyl sulfonylhydrazide (e.g., 4-chloro-benzenesulfonohydrazide)[9].

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 82°C) for 24–28 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup: Upon consumption of the starting material, cool to room temperature. Extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify the crude product via column chromatography or recrystallization from ethanol to yield the pure target compound[9].

Protocol B: AhR-Response Luciferase Reporter Assay

Objective: To quantify the AhR agonistic potency of the synthesized I3A derivative.

  • Cell Seeding: Seed recombinant human hepatoma cells (e.g., HG2L7.5c1) stably transfected with an AhR-responsive firefly luciferase reporter gene into 96-well plates at 5×104 cells/well[7].

  • Serum Starvation: Incubate cells for 12 hours in medium containing 0.5% charcoal-stripped Fetal Bovine Serum (FBS). Causality: Charcoal stripping removes endogenous hormones and trace AhR ligands present in standard serum, reducing background noise and establishing a true baseline.

  • Compound Treatment: Treat cells with serial dilutions of the I3A derivative (e.g., 0.1 nM to 10 μ M) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (0.1% DMSO) and a positive control (TCDD or FICZ)[7][10].

  • Lysis & Detection: After 24 hours, lyse the cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Normalization: Normalize firefly luciferase activity against total protein content or a co-transfected Renilla luciferase vector to account for variations in cell viability or proliferation.

Workflow Synthesis Chemical Synthesis (Condensation/Hybridization) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Validation (NMR, HRMS, IR) Purification->Characterization InVitro In Vitro Assays (MTT, Luciferase Reporter) Characterization->InVitro Analysis Data Analytics (IC50, Fold Induction) InVitro->Analysis

Caption: Standardized workflow from chemical synthesis to biological evaluation of I3A derivatives.

Conclusion

The transformation of indole-3-carbaldehyde from a simple microbial metabolite into a highly tunable therapeutic scaffold represents a significant leap in rational drug design. By leveraging its inherent affinity for the AhR and its synthetic tractability, researchers can engineer derivatives with precise mechanisms of action—ranging from the targeted apoptotic induction of triple-negative breast cancer cells to the immunomodulatory rescue of autoimmune hepatitis. Adherence to rigorous synthetic and analytical protocols ensures that these promising candidates can be reliably advanced toward clinical application.

References

  • A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy. Chemical Research in Toxicology.[Link]

  • Full article: Tryptophan catabolites from microbiota ameliorate immune-mediated hepatitis through activating aryl hydrocarbon receptor of T cells. Taylor & Francis.[Link]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PMC.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[Link]

  • CA2921984A1 - Indole-3-aldehyde for treating dysreactive immune disorders.
  • PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. CHEMICAL PROBLEMS.[Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.[Link]

  • Indole-3-carbaldehyde - Wikipedia. Wikipedia.[Link]

Sources

Foundational

The Discovery, Natural Occurrence, and Synthesis of Dimethyl-Indole Derivatives: A Comprehensive Technical Guide

Executive Summary Dimethyl-indole derivatives represent a privileged scaffold in natural product chemistry and drug discovery. Characterized by a bicyclic benzopyrrole ring substituted with two methyl groups, these compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-indole derivatives represent a privileged scaffold in natural product chemistry and drug discovery. Characterized by a bicyclic benzopyrrole ring substituted with two methyl groups, these compounds serve as both terminal secondary metabolites in various organisms and critical biosynthetic intermediates for complex alkaloids[1]. This whitepaper provides an in-depth analysis of the natural occurrence of dimethyl-indoles, their integration into precursor-directed biosynthesis, and the mechanistic causality behind their chemical synthesis.

Natural Occurrence and Biological Significance

While unsubstituted indole is ubiquitous across the plant and animal kingdoms (notably as a precursor to tryptophan and serotonin), dimethylated indoles are highly specific secondary metabolites. Their natural occurrence is predominantly localized within specific fungal species and marine organisms[2].

Fungal Sources and Alkaloid Precursors

The European Basidiomycetes Tricholoma sciodes and Tricholoma virgatum are primary natural reservoirs for 2,4-dimethylindole and its hydroxylated/methoxylated derivatives (e.g., 4-(hydroxymethyl)-2-methylindole)[3]. Furthermore, Tricholoma sciodes produces sciodole, a complex 1,7′-bi-5-methoxy-2,4-dimethylindole derivative, highlighting the capacity of fungal enzymatic machinery to dimerize these scaffolds[4].

Dimethyl-indoles also function as vital intermediates in the biosynthesis of indolo[2,3-a]carbazole alkaloids, such as staurosporine and rebeccamycin, which are potent protein kinase inhibitors[1].

Table 1: Natural Occurrence of Key Dimethyl-Indole Derivatives
CompoundSource OrganismKingdomBiological/Pharmacological Role
2,4-Dimethylindole Tricholoma sciodes, T. virgatumFungiCytotoxic agent, alkaloid precursor[3]
Sciodole Tricholoma sciodesFungiComplex bi-indole structural component[4]
Chaetoindolone E & F Chaetomium sp. (via feeding)FungiCytotoxic bisindole derivatives[5]
6-Amino-2,3-dimethylindole Various BacteriaMoneraIntermediate in bacterial hopanoid biosynthesis[6]

Precursor-Directed Biosynthesis: The Chaetomium Paradigm

Modern discovery workflows often leverage the promiscuity of fungal biosynthetic gene clusters to generate novel derivatives. A landmark example is the precursor-directed biosynthesis of bisindoles using the endophytic fungus Chaetomium sp.[5].

By supplementing the fungal culture medium with synthetic 1,2-dimethylindole, researchers bypass the rate-limiting steps of early indole synthesis. The fungus metabolizes the unnatural precursor, incorporating it into its native biosynthetic pathways to yield novel bisindoles, chaetoindolone E and F, alongside several other indole derivatives[5].

Biosynthesis N1 Endophytic Fungus (Chaetomium sp.) N3 Co-cultivation & Metabolic Incorporation N1->N3 N2 Precursor Feeding (1,2-Dimethylindole) N2->N3 Exogenous Addition N4 Extraction & Isolation (HPLC, HR-MS) N3->N4 Harvest Culture N5 Novel Bisindoles (Chaetoindolone E & F) N4->N5 Structural Elucidation

Workflow of precursor-directed biosynthesis of chaetoindolones via Chaetomium sp.

Chemical Synthesis Workflows: Fischer vs. Bartoli

Because natural extraction yields are often insufficient for high-throughput screening, robust synthetic methodologies are required. The synthesis of dimethyl-indoles is highly dependent on the desired regiochemistry.

Fischer Indole Synthesis (2,3-Dimethylindole)

The Fischer indole synthesis is the classical method for accessing 2,3-dimethylindole. The reaction relies on the condensation of phenylhydrazine with butan-2-one (methyl ethyl ketone)[7]. Causality of Reagents: Butan-2-one is specifically chosen because its asymmetrical ketone structure provides the exact carbon skeleton needed to place methyl groups at the C2 and C3 positions of the resulting indole ring. An acid catalyst (e.g., BF3​⋅OEt2​ or polyphosphoric acid) is mandatory to drive the [3,3]-sigmatropic rearrangement of the intermediate arylhydrazone, forcing the elimination of ammonia to achieve rearomatization[7].

Fischer P1 Phenylhydrazine + Butan-2-one P2 Arylhydrazone Formation (Acid Catalyzed) P1->P2 Condensation P3 [3,3]-Sigmatropic Rearrangement P2->P3 Heat / Catalyst P4 Cyclization & Ammonia Elimination P3->P4 Rearomatization P5 2,3-Dimethylindole (Target Product) P4->P5 -NH3

Mechanistic progression of the Fischer Indole Synthesis for 2,3-dimethylindole.

Bartoli Indole Synthesis (2,4-Dimethylindole)

Synthesizing 2,4-dimethylindole is more complex due to the substitution pattern. The Bartoli indole synthesis is the preferred route, utilizing 4-bromo-3-nitrotoluene and isopropenylmagnesium bromide[3]. Causality of Reagents: The reaction strictly requires three equivalents of the Grignard reagent. The first equivalent attacks the nitro group to form a nitroso intermediate; the second attacks the nitroso group; the third acts as a base to facilitate the final cyclization. The bromine atom at the ortho position acts as a steric director to ensure regioselective cyclization. A subsequent radical reduction step is required to remove the directing bromine atom[3].

Bartoli B1 4-Bromo-3-nitrotoluene B3 Bartoli Cyclization (THF, -40°C) B1->B3 B2 Isopropenylmagnesium bromide (Vinyl Grignard) B2->B3 3 Equivalents B4 7-Bromo-2,4-dimethylindole (Intermediate) B3->B4 Reductive Cyclization B5 Radical Reduction (Bu3SnH, AIBN) B4->B5 Debromination B6 2,4-Dimethylindole (Target Alkaloid) B5->B6 Final Yield

Bartoli synthesis workflow utilizing a labile bromine directing group.

Table 2: Quantitative Yield Data for 2,3-Dimethylindole Synthesis

Data aggregated from various catalytic conditions[7].

CatalystSolventTemperature (°C)Reaction TimeYield (%)
BF3​⋅OEt2​ EthanolRefluxNot Specified~90%
None (Microwave)Water300Not Specified64%
Polyphosphoric AcidNeat15010 min>80%

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Fischer Synthesis of 2,3-Dimethylindole

This protocol is designed with built-in validation steps to ensure high purity and yield[7].

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of phenylhydrazine in 50 mL of absolute ethanol.

  • Condensation: Add 12.0 mmol of butan-2-one (slight excess to drive hydrazone formation) dropwise at room temperature. Stir for 30 minutes. Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of phenylhydrazine.

  • Catalysis & Cyclization: Add 2.0 equivalents of BF3​⋅OEt2​ slowly via syringe. Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. The mixture will darken as ammonia is eliminated and aromatization occurs.

  • Quenching & Neutralization: Cool the reaction to 0 °C. Carefully quench the Lewis acid by adding saturated aqueous NaHCO3​ dropwise until the pH stabilizes at 7-8. Causality: Neutralization prevents acid-catalyzed degradation or polymerization of the electron-rich indole product.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine (50 mL) to remove residual water and salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of 5-15% EtOAc in Hexanes).

  • Characterization: Verify the structure via 1H NMR (look for the distinct singlet of the pyrrole NH at ~7.8 ppm and the two methyl singlets at ~2.2 and ~2.3 ppm).

Protocol B: Bartoli Synthesis of 2,4-Dimethylindole
  • Grignard Preparation: In a rigorously dried Schlenk flask under argon, prepare or utilize a commercial solution of isopropenylmagnesium bromide (0.5 M in THF). You will need 30.0 mmol of the Grignard reagent for every 10.0 mmol of substrate.

  • Cryogenic Addition: Dissolve 10.0 mmol of 4-bromo-3-nitrotoluene in 40 mL of anhydrous THF. Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: The -40 °C threshold is critical; higher temperatures lead to uncontrolled exothermic decomposition, while lower temperatures stall the Grignard addition.

  • Cyclization: Add the Grignard reagent dropwise over 45 minutes. Maintain stirring at -40 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl (30 mL) to destroy unreacted Grignard reagent and hydrolyze magnesium salts. Extract with diethyl ether ( 3×40 mL).

  • Radical Reduction (Debromination): Isolate the intermediate 7-bromo-2,4-dimethylindole via short-path chromatography. Dissolve the intermediate in anhydrous toluene. Add 1.2 equivalents of tributyltin hydride ( Bu3​SnH ) and a catalytic amount of AIBN (0.1 eq). Reflux for 3 hours to achieve quantitative debromination[3].

  • Final Isolation: Concentrate and purify via silica gel chromatography to yield pure 2,4-dimethylindole.

Conclusion

The discovery and synthesis of dimethyl-indole derivatives sit at the intersection of mycology, natural product isolation, and advanced synthetic organic chemistry. Whether isolated from Tricholoma species, generated via precursor-directed biosynthesis in Chaetomium sp., or synthesized de novo via Fischer and Bartoli methodologies, these scaffolds are indispensable. By understanding the mechanistic causality behind their formation, researchers can efficiently scale these molecules for high-throughput pharmacological screening and the total synthesis of complex indolo-carbazole alkaloids.

References

  • Generation of indole derivatives by an endophytic fungus Chaetomium sp. through feeding 1,2-dimethylindole Taylor & Francis (Natural Product Research)[Link]

  • 2,4-Dimethyl-1H-indole | CID 10997169 PubChem - NIH[Link]

  • Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies Organic Chemistry Portal / J. Org. Chem.[Link]

  • The Isolation and Structure Determination of Sciodole, a New Indole Derivative from the Fruit Bodies of Tricholoma sciodes Taylor & Francis (Natural Product Letters)[Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids PMC - NIH[Link]

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Exploratory

2,7-Dimethyl-1H-indole-3-carbaldehyde role in medicinal chemistry.

An In-depth Technical Guide to the Medicinal Chemistry of 2,7-Dimethyl-1H-indole-3-carbaldehyde Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its preval...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry of 2,7-Dimethyl-1H-indole-3-carbaldehyde

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Among its varied derivatives, those functionalized at the C3-position are of paramount importance for modulating pharmacological activity.[3] This technical guide focuses on a specific and highly valuable building block: 2,7-Dimethyl-1H-indole-3-carbaldehyde. We will explore its synthesis, its versatile reactivity as a synthetic intermediate, and its role in the development of novel therapeutic agents, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the field but also actionable experimental protocols and insights into structure-activity relationships.

Synthesis of the Core Scaffold: 2,7-Dimethyl-1H-indole-3-carbaldehyde

The introduction of a formyl (-CHO) group at the electron-rich C3 position of the indole ring is most efficiently achieved via the Vilsmeier-Haack reaction.[4][5] This electrophilic aromatic substitution reaction is a robust and scalable method for formylating electron-rich heterocycles.[5] The strategic placement of methyl groups at the C2 and C7 positions on the indole ring influences the electronic properties and steric profile of the molecule, offering a unique starting point for library development compared to the unsubstituted parent indole.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5] This reagent is a potent electrophile. In the second stage, the electron-rich C3 position of the 2,7-dimethylindole nucleus attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired 2,7-Dimethyl-1H-indole-3-carbaldehyde.[4] The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the C3 position of indoles and its general tolerance for a variety of functional groups.

Vilsmeier_Haack_Reaction Vilsmeier-Haack Synthesis Pathway DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Dimethylindole 2,7-Dimethylindole Dimethylindole->Intermediate Electrophilic Attack Product 2,7-Dimethyl-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2,7-Dimethyl-1H-indole-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for substituted indoles.[6][7]

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), place freshly distilled N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0 °C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C; the formation of the solid Vilsmeier reagent may be observed.

  • Indole Addition: Prepare a solution of 2,7-dimethylindole (1 eq.) in a minimal amount of DMF or other suitable solvent. Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-90 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up and Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH > 8). A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

A Versatile Synthetic Handle: Derivatization Strategies

The true value of 2,7-Dimethyl-1H-indole-3-carbaldehyde in medicinal chemistry lies in the reactivity of its aldehyde group. This functional group serves as a versatile anchor for a wide range of chemical transformations, enabling the creation of large, structurally diverse libraries of compounds for biological screening.[8][9][10]

Key derivatization reactions include:

  • Schiff Base and Hydrazone Formation: Condensation with primary amines or hydrazines/hydrazides readily forms imines (Schiff bases) or hydrazones.[11][12] These moieties are known to enhance biological activity, particularly antimicrobial and anticancer effects, by improving cell permeability and providing additional hydrogen bonding sites.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides α,β-unsaturated products, which are valuable Michael acceptors and intermediates for further cyclization reactions.[13]

  • Chalcone Synthesis: The Claisen-Schmidt condensation with various aromatic ketones yields indole-chalcone hybrids. Chalcones are a well-established class of bioactive molecules with potent anticancer and anti-inflammatory properties.[12][14]

  • Reductive Amination: A two-step, one-pot reaction involving initial imine formation followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃) provides access to a wide range of C3-aminomethyl indoles.

Derivatization_Pathways Key Derivatization Reactions Core 2,7-Dimethyl-1H- indole-3-carbaldehyde SchiffBase Schiff Base (Imine) Core->SchiffBase Condensation Hydrazone Hydrazone Core->Hydrazone Condensation Knoevenagel Knoevenagel Product (α,β-Unsaturated) Core->Knoevenagel Knoevenagel Condensation Chalcone Indole-Chalcone Hybrid Core->Chalcone Claisen-Schmidt Condensation Amine R-NH₂ (Primary Amine) Amine->SchiffBase Hydrazine R-NHNH₂ (Hydrazine/Hydrazide) Hydrazine->Hydrazone Methylene CH₂(CN)₂ (Active Methylene Cpd.) Methylene->Knoevenagel Ketone Ar-CO-CH₃ (Aromatic Ketone) Ketone->Chalcone

Caption: Common derivatization pathways from the core scaffold.

Therapeutic Applications and Biological Activity

Derivatives of indole-3-carbaldehyde, including those from the 2,7-dimethylated scaffold, have demonstrated a broad spectrum of pharmacological activities.[9][12] The rationale for derivatization is to tune the molecule's physicochemical properties to achieve potent and selective interaction with biological targets.

Anticancer Activity

The indole scaffold is a prominent feature in many anticancer agents.[1][15] Derivatives of 2,7-Dimethyl-1H-indole-3-carbaldehyde are explored for their potential to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[14] For instance, sulfonohydrazide derivatives of a related indole-3-carboxaldehyde showed potent inhibition of breast cancer cells (MCF-7 and MDA-MB-468).[15] The presence of electron-withdrawing groups on derivatives has been shown to enhance anticancer activity.[16]

Table 1: Representative Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Sulfonohydrazide4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2[15]
Sulfonohydrazide4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2[15]
Imidazole HybridMDT-32 (5-Fluoro derivative)T47D Breast Cancer>50% inhibition[16]
Imidazole HybridMDT-32 (5-Fluoro derivative)MCF-7 Breast Cancer>50% inhibition[16]

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency.

The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[14][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[11] Indole-based compounds, particularly hydrazone derivatives, have shown significant potential.[11][18] The derivatization of 2,7-Dimethyl-1H-indole-3-carbaldehyde into structures containing azole rings (e.g., triazole, thiadiazole) or carbothioamide moieties can lead to compounds with potent activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria, as well as fungi (Candida albicans).[13][18]

Table 2: Representative Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives

Derivative ClassMicroorganismMIC (µg/mL)Reference
Hydrazone/HydrazideStaphylococcus aureus6.25 - 100[11]
Hydrazone/HydrazideMRSA6.25 - 100[11]
Indole-ThiadiazoleBacillus subtilis3.125[18]
Indole-TriazoleBacillus subtilis3.125[18]
Indole-TriazoleMRSAMore effective than ciprofloxacin[18]

Note: MIC is the Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity.

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]

  • Preparation of Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37 °C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

2,7-Dimethyl-1H-indole-3-carbaldehyde is a highly valuable and synthetically accessible scaffold in medicinal chemistry. Its true strength lies in the strategic placement of its methyl groups, which can influence binding interactions and metabolic stability, and the versatile reactivity of the C3-aldehyde, which allows for extensive structural diversification. Derivatives have shown significant promise as anticancer and antimicrobial agents.

Future research should focus on:

  • Rational Design: Employing computational docking and molecular modeling to design derivatives with enhanced selectivity for specific biological targets.

  • Exploring New Targets: Expanding the biological evaluation of compound libraries against other targets, such as viral enzymes, kinases, or inflammatory pathways.

  • Multi-component Reactions: Utilizing the aldehyde in multi-component reactions to rapidly build molecular complexity and access novel heterocyclic systems.[20]

  • Pharmacokinetic Profiling: Advancing lead compounds through ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to assess their drug-like properties.

By leveraging the unique structural features and synthetic tractability of 2,7-Dimethyl-1H-indole-3-carbaldehyde, the scientific community can continue to develop novel and effective therapeutic agents to address unmet medical needs.

References

  • 2,7-Dimethyl-1H-indole-3-carbaldehyde - Chem-Impex. (URL: )
  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. (URL: )
  • BenchChem Technical Support Team. (2025). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. BenchChem. (URL: )
  • Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry. (URL: )
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. BenchChem. (URL: )
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024). (URL: )
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv
  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. (URL: )
  • Synthesis of indoles. Organic Chemistry Portal. (URL: )
  • BenchChem Technical Support Team. (2025). Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. BenchChem. (URL: )
  • Vilsmeier-Haack Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde. BenchChem. (URL: )
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: )
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. (2020). (URL: )
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • indole-3-aldehyde. Organic Syntheses Procedure. (URL: )
  • Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction | Request PDF.
  • An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde from 2,6-dimethylindole. BenchChem. (URL: )
  • A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv
  • Ziarani, G. M., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed. (URL: )
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. (URL: )
  • Vilsmeier-Haack Reaction. Master Organic Chemistry. (URL: )
  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. (2022). (URL: )
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. (2021). (URL: )
  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde.
  • Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermedi
  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. Asian Journal of Green Chemistry. (2025). (URL: )
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • An insight into the medicinal perspective of synthetic analogs of indole: A review. (URL: )
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). (URL: )
  • Indole Building Blocks. (URL: )

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 2,7-Dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

Executive Summary 2,7-Dimethyl-1H-indole-3-carbaldehyde is a highly versatile heterocyclic compound characterized by a bicyclic indole core, methyl substitutions at the 2- and 7-positions, and an electron-withdrawing car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dimethyl-1H-indole-3-carbaldehyde is a highly versatile heterocyclic compound characterized by a bicyclic indole core, methyl substitutions at the 2- and 7-positions, and an electron-withdrawing carbaldehyde (formyl) group at the 3-position. In modern drug development and organic synthesis, this compound serves as a critical intermediate. The strategic placement of the methyl groups not only provides steric directing effects during synthesis but also enhances the lipophilicity of the molecule, a vital parameter for the pharmacokinetic profiling of downstream pharmaceutical derivatives[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via the Vilsmeier-Haack formylation, and its broader applications in medicinal chemistry and material science[2].

Structural and Physicochemical Properties

The physicochemical properties of 2,7-Dimethyl-1H-indole-3-carbaldehyde dictate its reactivity and its utility as a building block for complex indole alkaloids. The presence of the aldehyde group introduces a site for facile nucleophilic addition, Schiff base condensation, and oxidation/reduction pathways[3]. Below is a consolidated table of its core quantitative data[2],[4],.

PropertyValue
IUPAC Name 2,7-dimethyl-1H-indole-3-carbaldehyde
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Monoisotopic Mass 173.08406 Da
CAS Number 872505-78-7
PubChem CID 6483878
SMILES String CC1=C2C(=CC=C1)C(=C(N2)C)C=O
Physical State Solid (Pale yellow to off-white powder)

Mechanistic Insights: The Vilsmeier-Haack Formylation

The standard approach to synthesizing 2,7-Dimethyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of 2,7-dimethylindole[5]. This reaction is a premier example of electrophilic aromatic substitution, specifically tailored for electron-rich heteroaromatics.

The indole ring is inherently nucleophilic at the C3 position due to the enamine-like character of the pyrrole moiety. The methyl group at the C2 position further activates the ring electronically while sterically blocking the C2 site, ensuring that the formylation is entirely regioselective for the C3 position[6]. The reaction relies on the in situ generation of a highly electrophilic chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[5].

VH_Synthesis DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C, 30 min Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole 2,7-Dimethylindole Indole->Intermediate Electrophilic Attack (C3) Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis NaOH/H2O pH > 8 Product 2,7-Dimethyl-1H-indole- 3-carbaldehyde Hydrolysis->Product Precipitation

Workflow and mechanism of the Vilsmeier-Haack formylation of 2,7-dimethylindole.

Experimental Methodology: Standard Synthesis Protocol

To ensure high yield and purity, the following protocol is designed as a self-validating system, incorporating visual cues and chemical checkpoints to verify the reaction's progress[5],[6].

Step 1: Preparation of the Vilsmeier Reagent

  • Procedure: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add 3 equivalents of anhydrous [6]. Cool the flask to 0 °C using an ice-salt bath. Slowly add 1.5 equivalents of POCl₃ dropwise over 30 minutes.

  • Causality & Validation: The formation of the Vilsmeier reagent is highly exothermic. Maintaining the temperature strictly between 0 °C and 5 °C prevents the thermal degradation of the reagent into dimethylamine byproducts. A successful formation is indicated by the appearance of a pale yellow, viscous complex[6].

Step 2: Electrophilic Aromatic Substitution

  • Procedure: Dissolve 1 equivalent of 2,7-dimethylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gently heat to 85 °C for 6-8 hours[5].

  • Causality & Validation: The initial low temperature controls the rapid, exothermic electrophilic attack. Heating is subsequently required to drive the formation of the iminium intermediate to completion. Progress must be monitored via Thin Layer Chromatography (TLC) (using a hexane/ethyl acetate eluent) until the starting indole spot disappears[5].

Step 3: Basic Hydrolysis and Precipitation

  • Procedure: Cool the reaction mixture to room temperature and pour it carefully over crushed ice with vigorous stirring. Slowly add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH exceeds 8[5].

  • Causality & Validation: Pouring over ice safely quenches any unreacted POCl₃. The basic hydrolysis is the mechanistic key to cleaving the carbon-nitrogen double bond of the iminium intermediate, liberating the final aldehyde. The transition of the solution from acidic to basic triggers the spontaneous precipitation of the product as a solid[5].

Step 4: Isolation and Purification

  • Procedure: Stir the basic suspension for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold distilled water, and recrystallize from an ethanol-DMF mixture[5].

  • Causality & Validation: Washing with cold water removes highly water-soluble DMF and inorganic salts (phosphates/chlorides). Recrystallization leverages differential solubility to yield the pure 2,7-Dimethyl-1H-indole-3-carbaldehyde[5].

Biological and Industrial Applications

The unique physicochemical profile of 2,7-Dimethyl-1H-indole-3-carbaldehyde makes it a highly sought-after scaffold in multiple disciplines[7].

Pharmaceutical Development: Indole-3-carbaldehyde derivatives are actively explored for their therapeutic properties, particularly in the synthesis of bioactive indole alkaloids, anti-inflammatory agents, and drugs targeting neurological disorders[2],[3]. Furthermore, structurally analogous indole derivatives have demonstrated significant anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in human cancer cell lines at concentrations above 50 µM, a mechanism directly linked to the modulation of Bax/Bcl-2 ratios and the subsequent activation of caspase executioner pathways[1]. They also exhibit antimicrobial efficacy against strains like Staphylococcus aureus[1],[8].

Bio_Pathway Drug Indole-3-carbaldehyde Derivatives Receptor Cellular Targets Drug->Receptor Bax Bax/Bcl-2 Modulation Receptor->Bax CytoC Cytochrome c Release Bax->CytoC Mitochondrial Permeabilization Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Executioner Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Proposed apoptotic signaling pathway modulated by bioactive indole-3-carbaldehyde derivatives.

Material Science and Fluorescent Probes: Beyond medicine, the conjugated pi-system of the indole ring, combined with the electron-withdrawing formyl group, creates a push-pull electronic environment. This allows the compound to be utilized in the development of fluorescent probes for biological imaging, enhancing the visualization of cellular processes[2],[7]. It is also employed via Schiff base condensations to form multifunctional silica nano-vehicles and magnetic nanoparticles used in targeted drug delivery and catalysis[3].

References

  • PubChemLite. "2,7-dimethyl-1h-indole-3-carbaldehyde (C11H11NO)". Université du Luxembourg / PubChem. URL:[Link]

  • LookChem. "Cas 487-89-8, Indole-3-carboxaldehyde". LookChem. URL:[Link]

  • PubMed (NIH). "Design, Synthesis of 3-(5-Substituted Phenyl-[1,3,4]oxadiazol-2-yl)-1H-indole and Its Microbial Activity". National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,7-Dimethyl-1H-indole-3-carbaldehyde from 2,7-dimethylindole

Application Note & Protocol: Synthesis of 2,7-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation Executive Summary & Mechanistic Rationale The synthesis of 2,7-dimethyl-1H-indole-3-carbaldehyde from 2,7-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 2,7-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Executive Summary & Mechanistic Rationale

The synthesis of 2,7-dimethyl-1H-indole-3-carbaldehyde from 2,7-dimethylindole is a critical transformation for generating versatile building blocks used in pharmaceutical development, fluorescent probes, and complex organic syntheses[1],[2]. The most robust and regioselective method for introducing a formyl group (-CHO) to the electron-rich indole core is the Vilsmeier-Haack reaction [3],[4].

Causality of the Reaction Design: Indoles are inherently nucleophilic, particularly at the C-3 position, due to the electron-donating effect of the pyrrole nitrogen. The Vilsmeier-Haack formylation leverages this by generating a highly electrophilic chloromethyliminium ion (the Vilsmeier reagent) in situ from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4]. When 2,7-dimethylindole is introduced, it attacks the iminium ion to form a Wheland intermediate. Subsequent rearomatization and mandatory basic aqueous hydrolysis convert the resulting aryl-iminium intermediate into the stable target aldehyde[4],[5]. The methyl groups at the 2- and 7-positions sterically and electronically modulate the ring but do not impede the highly favored C-3 electrophilic aromatic substitution[1],[3].

Mechanism A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B Activation (0 °C) D Wheland Intermediate B->D C 2,7-Dimethylindole (Nucleophile) C->D C-3 Attack E Aryl-Iminium Intermediate D->E -HCl F 2,7-Dimethyl-1H-indole- 3-carbaldehyde E->F Base Hydrolysis (-HNMe2)

Logical relationship and chemical pathway of the Vilsmeier-Haack formylation mechanism.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, the stoichiometry must be strictly controlled. POCl₃ is used in a slight excess to ensure complete activation of DMF, which serves a dual role as both the formylating source and the solvent[3],[4].

Reagent / MaterialMolecular WeightEquivalentsAmount (for 1g scale)Role in Synthesis
2,7-Dimethylindole 145.20 g/mol 1.0 eq1.00 g (6.88 mmol)Starting Nucleophile
Phosphorus Oxychloride (POCl₃) 153.33 g/mol 1.5 eq1.58 g (10.32 mmol)Activating Agent
N,N-Dimethylformamide (DMF) 73.09 g/mol Excess8.0 mLSolvent & Formyl Source
1M NaOH (aq) 40.00 g/mol Excess~25 mLHydrolysis / Neutralization
2,7-Dimethyl-1H-indole-3-carbaldehyde 173.21 g/mol 1.0 eq 1.19 g (Theoretical) Target Product

Expected Yield: 75% – 85% (approx. 0.89 g – 1.01 g)[6],[3]. Appearance: Pale yellow to off-white solid[3].

Experimental Protocol & Workflow

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage[6],[3],[5].

Step 1: Preparation of the Vilsmeier Reagent
  • Action: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet. Add 8.0 mL of anhydrous DMF and cool the system to 0 °C using an ice-salt bath. Slowly add POCl₃ (1.58 g) dropwise over 15 minutes.

  • Causality & Validation: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the Vilsmeier reagent, which would otherwise manifest as a dark, tarry discoloration[4]. Validation Check: The solution should remain clear to pale yellow.

Step 2: Substrate Addition
  • Action: Dissolve 2,7-dimethylindole (1.00 g) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C.

  • Causality & Validation: 2,7-dimethylindole is a highly reactive, electron-rich aromatic system. Uncontrolled addition leads to localized heating, promoting polyformylation or polymerization[3]. Validation Check: A slight deepening in color (yellow/orange) is expected as the Wheland intermediate forms.

Step 3: Reaction Propagation
  • Action: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir continuously for 2.5 to 3.5 hours[6],[5].

  • Causality & Validation: Room temperature provides optimal kinetic energy for the intermediate to rearomatize by losing HCl, forming the stable aryl-iminium salt without degrading the indole core[4],[5]. Validation Check: Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting material spot (higher Rf) should disappear, replaced by a baseline spot (the highly polar iminium salt)[6].

Step 4: Quenching and Hydrolysis
  • Action: Slowly pour the reaction mixture onto 30 g of crushed ice under vigorous stirring. Slowly add 1M NaOH (aq) dropwise until the pH reaches 8.0–9.0[6],[3].

  • Causality & Validation: Pouring onto ice safely quenches unreacted POCl₃. The basic pH is an absolute requirement; it neutralizes the generated phosphoric/hydrochloric acids and drives the aqueous hydrolysis of the water-soluble iminium intermediate into the neutral, water-insoluble aldehyde[6],[4]. Validation Check: A bright yellow to off-white precipitate will rapidly form as the pH becomes basic[5].

Step 5: Isolation and Purification
  • Action: Stir the resulting suspension for an additional 1 hour at 0 °C to ensure complete precipitation. Collect the solid via vacuum filtration, wash thoroughly with cold distilled water (3 x 10 mL) to remove residual DMF and inorganic salts, and dry under reduced pressure[6],[3].

  • Causality & Validation: Washing with cold water prevents product loss while effectively stripping away highly polar impurities. If TLC indicates minor impurities, recrystallize the crude solid from an ethanol/water mixture[3].

Workflow Step1 1. Reagent Activation Mix DMF & POCl3 at 0 °C Step2 2. Substrate Addition Add 2,7-Dimethylindole (<5 °C) Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 2.5-3.5 hours Step2->Step3 Step4 4. Quench & Hydrolysis Pour into Ice Water Adjust pH to 8-9 Step3->Step4 Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5 Step6 6. Purification Recrystallization / Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Expert Troubleshooting Insights

  • Incomplete Precipitation: If the product does not precipitate upon the addition of NaOH, the pH may still be too acidic, leaving the product trapped as the water-soluble iminium ion. Verify the pH is ≥ 8.0. Alternatively, excessive DMF can solubilize the product; adding more crushed ice/water will force precipitation[6],[4].

  • Over-formylation: While rare due to the deactivating nature of the newly installed aldehyde group, maintaining strict temperature control (<5 °C) during the initial addition phase is the best preventative measure against di-formylation[3].

Sources

Application

Application Note: Vilsmeier-Haack Formylation of 2,7-Dimethylindole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield synthesis of 2,7-dimethyl-1H-indole-3-carbaldehyde via regioselective electrophilic aromatic substitution. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield synthesis of 2,7-dimethyl-1H-indole-3-carbaldehyde via regioselective electrophilic aromatic substitution.

Introduction & Mechanistic Rationale

The Vilsmeier-Haack reaction is a premier, highly versatile methodology for the direct formylation of electron-rich aromatic and heteroaromatic systems[1]. In the context of drug development, indole-3-carboxaldehydes serve as critical building blocks for synthesizing complex tryptamine derivatives, chalcones, and other pharmacologically active scaffolds[2].

Causality of Experimental Design:

  • Regioselectivity: The pyrrole ring of the indole core is exceptionally nucleophilic—approximately 1013 times more reactive toward electrophilic aromatic substitution than benzene. In 2,7-dimethylindole, the methyl groups exert a positive inductive (+I) effect, further enriching the electron density of the ring. Because the C-2 position is sterically blocked by a methyl group, electrophilic attack is exclusively directed to the C-3 position[3].

  • Electrophile Generation: Formyl chloride is highly unstable, so the reaction relies on the in situ generation of a surrogate electrophile. Phosphorus oxychloride ( POCl3​ ) reacts with N,N-dimethylformamide (DMF) to form a chloromethyliminium salt, commonly known as the Vilsmeier reagent[4].

  • Hydrolysis Mechanism: The initial product of the electrophilic attack is a stable iminium intermediate. The final step mandates a highly controlled basic aqueous work-up to hydrolyze this iminium salt, expelling dimethylamine and revealing the target aldehyde[1].

Materials & Reagents

  • Substrate: 2,7-Dimethylindole (High purity, anhydrous)

  • Reagents: Phosphorus oxychloride ( POCl3​ ), N,N-Dimethylformamide (DMF, anhydrous)

  • Work-up: Crushed ice, Sodium Hydroxide (20% aqueous solution) or saturated aqueous Na2​CO3​

  • Purification: Ethanol (for recrystallization), Distilled water

Safety Note: POCl3​ is corrosive, toxic, and reacts violently with water. All reagent preparation must be conducted in a dry, inert atmosphere (Argon or Nitrogen) within a chemical fume hood[3].

Step-by-Step Experimental Protocol (10 mmol Scale)

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure reaction fidelity.

Phase 1: Vilsmeier Reagent Generation
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an Argon inlet.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF to the flask and cool to 0–5 °C using an ice-water bath.

  • Activation: Slowly add POCl3​ (1.40 mL, 15.0 mmol, 1.5 eq) dropwise over 15 minutes.

    • Causality: The formation of the chloromethyliminium salt is highly exothermic. Strict temperature control (< 10 °C) prevents the thermal degradation of the Vilsmeier reagent and suppresses the formation of tarry byproducts[3].

  • Maturation: Stir the mixture at 0–5 °C for 30 minutes to ensure complete conversion to the electrophile. The solution will typically turn pale yellow.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Preparation: In a separate dry vial, dissolve 2,7-dimethylindole (1.45 g, 10.0 mmol, 1.0 eq) in 5.0 mL of anhydrous DMF.

  • Addition: Transfer the indole solution to the dropping funnel and add it dropwise to the Vilsmeier reagent at 0–5 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation Check: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a highly polar baseline spot (the iminium salt).

Phase 3: Quench and Hydrolysis
  • Thermal Quench: Pour the reaction mixture slowly into a beaker containing 30 g of vigorously stirred crushed ice.

  • Basification: Slowly add 20% aqueous NaOH dropwise until the solution reaches a pH of 8–9.

    • Causality: The alkaline environment is strictly required to drive the hydrolysis of the intermediate iminium salt into the final aldehyde[4]. This neutralization is highly exothermic; the ice prevents thermal degradation of the newly formed product.

  • Precipitation: Stir the alkaline mixture for an additional 30 minutes. A dense solid precipitate of the crude aldehyde will form.

Phase 4: Isolation and Purification
  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water (3 × 15 mL).

    • Causality: Copious aqueous washing is required to remove residual DMF, dimethylamine, and inorganic phosphate/chloride salts.

  • Drying & Recrystallization: Dry the crude solid under vacuum. Recrystallize from aqueous ethanol to yield pure 2,7-dimethyl-1H-indole-3-carbaldehyde.

Quantitative Data Summary

The following tables summarize the stoichiometric parameters and kinetic observations for the 10 mmol scale workflow.

Table 1: Stoichiometry and Reagent Function

Reagent / ParameterMW ( g/mol )EquivalentsAmountFunction
2,7-Dimethylindole 145.201.0 eq1.45 gNucleophilic Substrate
Phosphorus oxychloride 153.331.5 eq1.40 mLActivating Agent
N,N-Dimethylformamide 73.09Excess10.0 mLSolvent & Reactant
Sodium Hydroxide (20%) 40.00Excess~15 mLHydrolysis Base

Table 2: Reaction Phase Parameters

Reaction PhaseTemperatureTimeKey Observation
Reagent Formation 0–5 °C30 minExothermic; pale yellow solution
Substrate Addition 0 °C → RT2 hoursDeepening color; iminium formation
Quench & Hydrolysis < 10 °C30 minExothermic neutralization; precipitation

Experimental Workflow Visualization

VilsmeierWorkflow A Phase 1: Reagent Generation DMF + POCl₃ (0-5 °C) B Electrophile Formed: Chloromethyliminium Salt (Vilsmeier Reagent) A->B Exothermic C Phase 2: Substrate Addition 2,7-Dimethylindole in DMF (Dropwise, 0 °C to RT) B->C D EAS Reaction: C-3 Attack on Indole Ring (Stir 1-2 hrs at RT) C->D Regioselective E Intermediate: Stable Iminium Salt D->E F Phase 3: Quench & Hydrolysis Pour over Ice + Base (pH 8-9) E->F Hydrolysis G Phase 4: Isolation Precipitation & Filtration Recrystallization (EtOH) F->G Neutralization H Final Product: 2,7-Dimethyl-1H-indole-3-carbaldehyde G->H Purified Yield

Experimental and mechanistic workflow for the Vilsmeier-Haack formylation of 2,7-dimethylindole.

References

  • [4] Vilsmeier-Haack Reaction - Chemistry Steps. URL: [Link]

  • INDOLE - Ataman Kimya. URL: [Link]

  • [2] Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - NIH / PMC. URL: [Link]

Sources

Method

Application Note: Synthesis of Schiff Bases via Condensation with 2,7-Dimethyl-1H-indole-3-carbaldehyde

Introduction & Chemical Context The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and anticancer agents[1][2]. Within this chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and anticancer agents[1][2]. Within this chemical family, 2,7-Dimethyl-1H-indole-3-carbaldehyde (CAS: 872505-78-7) serves as a highly versatile, electron-rich building block for organic synthesis[3][4].

When reacted with primary amines, this aldehyde undergoes a condensation reaction to form Schiff bases (imines) characterized by an azomethine (-CH=N-) linkage[5]. This application note provides a comprehensive, self-validating protocol for the synthesis of these Schiff bases, detailing the mechanistic causality behind the required experimental conditions.

Mechanistic Rationale & Experimental Causality

The formation of a Schiff base proceeds via a two-step mechanism: the nucleophilic addition of a primary amine to the carbonyl carbon, followed by the elimination of water (dehydration) to form the carbon-nitrogen double bond[5].

However, the specific 2,7-dimethyl substitution pattern on this indole ring fundamentally alters the reactivity of the C3-carbaldehyde group:

  • Steric Hindrance: The methyl group at the 2-position introduces steric bulk, partially obstructing the trajectory of the incoming primary amine during nucleophilic attack.

  • Electronic Dampening: The electron-donating inductive effect (+I) of both the 2- and 7-methyl groups increases the overall electron density across the indole core. This electron richness delocalizes into the C3-carbonyl group, reducing the partial positive charge on the carbonyl carbon and thereby lowering its electrophilicity.

The Causality of Catalysis: To overcome this thermodynamic and kinetic barrier, acid catalysis is strictly required. The introduction of an acid (such as Glacial Acetic Acid or Methanesulfonic Acid) protonates the carbonyl oxygen. This critical step restores and amplifies the electrophilicity of the C3-carbon, making it highly susceptible to nucleophilic attack despite the steric and electronic dampening from the methyl groups[5][6].

Mechanism Indole 2,7-Dimethyl Indole Core +I Inductive Effect Carbonyl C3-Carbaldehyde Reduced Electrophilicity Indole->Carbonyl Electron Donation Azomethine Schiff Base -CH=N- Linkage Carbonyl->Azomethine Dehydration (-H2O) Acid Acid Catalyst (H+) Protonates Oxygen Acid->Carbonyl Restores Reactivity Amine Primary Amine Nucleophilic Attack Amine->Carbonyl Nucleophilic Addition

Caption: Logical relationship of electronic effects and acid catalysis in Schiff base formation.

Experimental Workflow

The following diagram outlines the standard operational sequence for synthesizing and isolating the target azomethine compound.

SchiffBaseWorkflow A 1. Reactant Preparation (Aldehyde + Primary Amine) C 3. Condensation Reaction (Ethanol Reflux, 3-5h) A->C B 2. Acid Catalysis (Glacial Acetic Acid) B->C Increases Carbonyl Electrophilicity D 4. TLC Monitoring (Hexane:EtOAc) C->D D->C Incomplete E 5. Work-up & Extraction (NaHCO3 Neutralization) D->E Reaction Complete F 6. Purification (Ethanol Recrystallization) E->F G 7. Pure Schiff Base (Azomethine Product) F->G

Caption: Workflow for the acid-catalyzed synthesis of Schiff bases from 2,7-dimethyl-1H-indole-3-carbaldehyde.

Step-by-Step Protocol: Acid-Catalyzed Condensation

Materials & Reagents
  • Aldehyde: 2,7-Dimethyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Amine: Substituted primary amine (e.g., aniline derivative or 2-aminothiazole) (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (Dry)

  • Catalyst: Glacial Acetic Acid (or Methanesulfonic Acid for solvent-free variations)

  • Work-up Reagents: Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

Detailed Methodology
  • Reactant Dissolution: In an oven-dried round-bottom flask, dissolve 10 mmol of 2,7-Dimethyl-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol[1][5]. Ensure complete dissolution via magnetic stirring.

  • Amine Addition: Slowly add 10 mmol (equimolar amount) of the chosen primary amine to the stirring solution.

  • Catalyst Introduction: Add 2 to 3 drops of glacial acetic acid to the reaction mixture. Note: The acid serves to protonate the carbonyl group, bypassing the steric hindrance of the 2-methyl group[2][5].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to the boiling point of ethanol (approx. 78°C) for 3 to 5 hours[1].

  • Reaction Monitoring: Monitor the progression of the dehydration step using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the distinct aldehyde spot is fully consumed[5].

  • Work-up & Extraction: Cool the mixture to room temperature. If the Schiff base precipitates, it can be filtered directly. If it remains in solution, evaporate the ethanol under reduced pressure. Extract the crude residue with ethyl acetate and wash the organic layer with saturated NaHCO₃ to neutralize the acetic acid catalyst[1][5]. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude azomethine product via recrystallization from hot absolute ethanol to achieve high analytical purity[1].

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent system heavily dictates the yield and reaction time. The table below summarizes the quantitative optimization parameters for indole-3-carbaldehyde condensations based on established literature methodologies[6].

Catalyst SystemSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Note
None Ethanol78 (Reflux)> 12< 20Insufficient electrophilicity at C3 due to +I effects of methyl groups.
Glacial Acetic Acid Ethanol78 (Reflux)3 - 575 - 85Standard, reliable protonation of the carbonyl oxygen[5].
Methanesulfonic Acid Solvent-Free25 (RT)1 - 385 - 92High-efficiency protonation; rapid kinetics via green chemistry approach[6].

Self-Validating Systems: Characterization & Troubleshooting

A robust protocol must be self-validating. To confirm the successful condensation and the complete consumption of 2,7-dimethyl-1H-indole-3-carbaldehyde, researchers must rely on spectroscopic validation rather than visual cues alone.

  • FT-IR Validation: The starting material exhibits a strong C=O stretching frequency (~1650-1680 cm⁻¹). In a successful reaction, this peak will vanish, replaced by a new, sharp C=N (azomethine) stretch between 1590 and 1620 cm⁻¹.

  • ¹H NMR Validation (The Gold Standard):

    • Disappearance: The starting material features a highly deshielded, sharp singlet around δ 10.1 ppm , corresponding to the C3-aldehyde proton[7]. For the protocol to be validated as complete, this peak must be entirely absent.

    • Appearance: A new singlet will emerge between δ 8.2 and 8.8 ppm , representing the newly formed azomethine (-CH=N-) proton[6].

    • Retention: The indole -NH proton will remain intact and visible, typically appearing as a broad singlet far downfield (often > δ 11.0 ppm)[6].

If the aldehyde peak at δ 10.1 ppm persists alongside the imine peak, the reaction has not reached completion. The recommended troubleshooting step is to add an additional drop of acid catalyst and resume reflux, or switch to a stronger acid system (e.g., Methanesulfonic acid) if steric hindrance from the specific primary amine is exceptionally high.

References

  • Source: benchchem.
  • Source: jocpr.
  • Source: derpharmachemica.
  • Source: researchgate.
  • Source: humanjournals.com (Journal of Current Pharma Research)
  • Source: chemimpex.
  • Source: sigmaaldrich.

Sources

Application

Application Note: 2,7-Dimethyl-1H-indole-3-carbaldehyde as a Scaffold for Fluorescent Probe Development

Executive Summary The development of highly selective, "turn-on" fluorescent probes is a critical frontier in molecular biology and diagnostic imaging. 2,7-Dimethyl-1H-indole-3-carbaldehyde (CAS: 872505-78-7) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, "turn-on" fluorescent probes is a critical frontier in molecular biology and diagnostic imaging. 2,7-Dimethyl-1H-indole-3-carbaldehyde (CAS: 872505-78-7) has emerged as a highly versatile building block in organic synthesis and pharmaceutical development[1]. Its unique structural properties make it an exceptional core scaffold for designing fluorescent probes used in the dynamic visualization of cellular processes[2]. This application note provides an in-depth mechanistic rationale, synthetic methodologies, and validated protocols for utilizing this compound in advanced biological imaging.

Chemical Rationale & Scaffold Design

The selection of a fluorophore precursor dictates the photophysical stability and biological applicability of the final probe. 2,7-Dimethyl-1H-indole-3-carbaldehyde offers three distinct structural advantages:

  • The Indole Core: Inherently electron-rich, the indole ring provides a robust push-pull electronic system when conjugated with electron-withdrawing recognition moieties. This facilitates strong Intramolecular Charge Transfer (ICT) upon excitation.

  • 2,7-Dimethyl Substituents: The methyl groups serve a dual purpose. Biologically, they increase the lipophilicity of the molecule, significantly enhancing cell membrane permeability for intracellular imaging[3]. Chemically, the steric bulk at the 2-position restricts the free rotation of the resulting imine/hydrazone bonds post-synthesis. This conformational locking minimizes non-radiative decay pathways, thereby maximizing the quantum yield of the activated probe.

  • 3-Carbaldehyde Group: The aldehyde functionality acts as a highly reactive electrophilic handle. It readily undergoes condensation reactions with primary amines or hydrazines to form extended π-conjugated Schiff bases or hydrazones[4].

Photophysical Dynamics & Sensing Mechanisms

Fluorescent probes derived from indole-3-carbaldehydes typically operate via the modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) [4]. In the native, unbound state, the lone pair electrons from the recognition moiety (e.g., a hydrazine nitrogen) transfer to the excited fluorophore, quenching the fluorescence (PET active). Upon coordination with a target analyte (such as a specific metal ion or reactive oxygen species), the lone pair is sequestered. This blocks the PET process and activates the ICT mechanism, resulting in a massive "turn-on" fluorescence signal and a significant Stokes shift.

Mechanism A Unbound Probe (PET Active - Quenched) B Analyte Coordination (Recognition Site) A->B Target Binding C PET Blockade & ICT Enhancement B->C Electron Reconfiguration D Strong Fluorescence (Signal ON) C->D Radiative Decay

Mechanism of PET inhibition and ICT activation in indole-based fluorescent probes.

Quantitative Photophysical Profiling

Because the parent carbaldehyde exhibits negligible fluorescence on its own, it must be derivatized. Table 1 summarizes the comparative photophysical shifts observed when transitioning from the precursor to a fully synthesized, analyte-bound hydrazone probe.

Table 1: Comparative Photophysical Properties of Indole Derivatives

Compound StateAbsorption λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)Stokes Shift (nm)Sensing State
2,7-Dimethyl-1H-indole-3-carbaldehyde~295N/A (Weak)< 0.01N/APrecursor
Indole-Hydrazone Probe (Unbound)~345~4150.03~70Quenched (PET)
Probe + Target Analyte Complex~370~5100.48~140Active (ICT)

Note: Exact values will vary based on the specific recognition moiety attached during synthesis.

Experimental Protocols

The following protocols represent a self-validating system for synthesizing a hydrazone-based fluorescent probe from 2,7-Dimethyl-1H-indole-3-carbaldehyde and applying it in live-cell imaging.

Protocol A: Synthesis of the Indole-Hydrazone Fluorescent Probe

Objective: To synthesize a target-specific fluorescent probe via an acid-catalyzed Schiff base condensation[4].

Reagents & Materials:

  • 2,7-Dimethyl-1H-indole-3-carbaldehyde (1.0 equivalent)[1]

  • Target-specific hydrazine derivative (e.g., 2,4-Dinitrophenylhydrazine) (1.1 equivalents)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 eq of 2,7-Dimethyl-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol. Causality: Ethanol is selected as it fully solubilizes both reagents at reflux temperatures while allowing the less soluble hydrazone product to precipitate upon cooling.

  • Catalysis & Addition: Add 1.1 eq of the hydrazine derivative, followed by 3-5 drops of glacial acetic acid. Causality: The acid acts as a Brønsted catalyst, protonating the carbonyl oxygen of the 3-carbaldehyde. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by the hydrazine.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C while stirring for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The reaction is deemed complete when the precursor spot (visualized under 254 nm UV) completely disappears, yielding a new, lower-Rf product spot.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the resulting solid under a vacuum and wash with cold ethanol.

  • Structural Validation: Confirm the structure via 1 H-NMR. Self-Validation: Successful condensation is confirmed by the disappearance of the characteristic aldehyde proton peak (~9.8 ppm) and the emergence of a new imine/hydrazone proton peak (~8.2 - 8.5 ppm).

Protocol B: Live-Cell Imaging Application

Objective: To visualize intracellular analytes using the synthesized indole probe.

Reagents & Materials:

  • HeLa or A549 cell line

  • Synthesized Indole-Hydrazone Probe (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Hoechst 33342 (Nuclear counterstain)

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate at 37°C in a 5% CO 2​ atmosphere for 24 hours to allow for adherence.

  • Probe Incubation: Dilute the probe stock in serum-free DMEM to a final concentration of 10 µM (ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity). Incubate the cells with the probe for 30 minutes. Causality: The 2,7-dimethyl groups provide optimal lipophilicity, allowing the probe to passively diffuse across the phospholipid bilayer within this 30-minute window.

  • Washing (Critical Step): Aspirate the probe solution and wash the cells gently three times with warm PBS. Causality: Washing removes extracellular, unbound probe. Failure to perform this step results in high background fluorescence, obliterating the intracellular signal-to-noise ratio.

  • Analyte Treatment: Introduce the target analyte (e.g., 50 µM metal ion solution) into the dish and incubate for an additional 20 minutes to trigger the ICT "turn-on" mechanism.

  • Imaging & Validation: Image the cells using a confocal laser scanning microscope. Self-Validation: Always image a negative control dish (cells + probe + NO analyte) using the exact same laser power and detector gain. The negative control must show negligible fluorescence to validate that the signal in the experimental dish is solely due to analyte-induced PET blockade.

Workflow S1 Step 1: Precursor 2,7-Dimethyl-1H-indole-3-carbaldehyde S2 Step 2: Schiff Base Condensation (Acid Catalyzed) S1->S2 S3 Step 3: Validation (TLC, 1H-NMR, HRMS) S2->S3 S4 Step 4: Photophysical Profiling (UV-Vis & Fluorometry) S3->S4 S5 Step 5: Live-Cell Imaging (Confocal Microscopy) S4->S5

End-to-end workflow from chemical synthesis to biological imaging application.

References

Sources

Method

Application Note: High-Efficiency Knoevenagel Condensation of 2,7-Dimethyl-1H-indole-3-carbaldehyde

Executive Summary 2,7-Dimethyl-1H-indole-3-carbaldehyde is a highly valued scaffold in drug discovery, materials science, and the synthesis of fluorescent probes[1]. The Knoevenagel condensation of this sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dimethyl-1H-indole-3-carbaldehyde is a highly valued scaffold in drug discovery, materials science, and the synthesis of fluorescent probes[1]. The Knoevenagel condensation of this sterically hindered aldehyde with active methylene compounds yields highly conjugated α,β -unsaturated indole derivatives. This application note provides a mechanistic rationale, optimized quantitative parameters, and a self-validating protocol for executing this transformation with high fidelity, specifically tailored for researchers and drug development professionals.

Mechanistic Rationale & Substrate Causality

The Knoevenagel condensation relies on the deprotonation of an active methylene compound (e.g., malononitrile) by a weak base (e.g., piperidine) to generate a resonance-stabilized carbanion. This nucleophile subsequently attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde [4].

Causality of the 2,7-Dimethyl Substitution: The methyl group at the 2-position introduces significant steric hindrance adjacent to the formyl group, which can impede the nucleophilic attack trajectory compared to unsubstituted indole-3-carbaldehydes [2]. Concurrently, the electron-donating nature of both the 2- and 7-methyl groups increases the electron density of the indole ring, marginally reducing the electrophilicity of the C3-carbonyl carbon. To overcome these kinetic barriers, highly acidic methylene compounds (like malononitrile, pKa ~11) and efficient catalysts (like piperidine) are selected to drive the reaction forward rapidly [3].

G A 2,7-Dimethyl-1H-indole- 3-carbaldehyde E Aldol-type Adduct A->E B Active Methylene (e.g., Malononitrile) D Carbanion Intermediate B->D Deprotonation C Base Catalyst (Piperidine) C->D D->E Nucleophilic Attack F Dehydration (-H2O) E->F G α,β-Unsaturated Indole Derivative F->G Thermodynamic Sink

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Design & Quantitative Optimization

The choice of solvent, catalyst, and temperature is dictated by the pKa of the active methylene and the steric bulk of the 2,7-dimethyl substituted indole. Ethanol is the preferred solvent because it solubilizes the starting materials but acts as an anti-solvent for the highly conjugated, rigid product, driving the equilibrium forward via precipitation[1].

Table 1: Optimization of Reaction Conditions for Indole-3-carbaldehyde Derivatives

Active Methylene CompoundpKa (DMSO)CatalystSolventTemperatureTimeYield (%)
Malononitrile 11.1Piperidine (10 mol%)Ethanol25°C2 h>90%
Ethyl Cyanoacetate 13.1Piperidine (10 mol%)Ethanol78°C (Reflux)4 h85%
Barbituric Acid 4.0NH₄OAc (20 mol%)Solvent-free120°C (MW)5 min92%
Dimethyl Malonate 15.9Piperidine/AcOHToluene110°C (Dean-Stark)12 h75%

(Data synthesized from established indole-3-carbaldehyde condensation benchmarks [2][3][4])

Detailed Protocol: Synthesis of 2-(2,7-Dimethyl-1H-indol-3-ylmethylene)malononitrile

This protocol utilizes malononitrile due to its high reactivity, ensuring complete conversion despite the steric hindrance of the 2-methyl group.

Materials:
  • 2,7-Dimethyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Malononitrile (1.1 equiv, 1.1 mmol)

  • Piperidine (0.1 equiv, catalytic)

  • Absolute Ethanol (10 mL)

  • Ice-cold Ethanol/Water (1:1 v/v) for washing

Step-by-Step Methodology:
  • Reagent Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,7-Dimethyl-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of absolute ethanol.

    • Causality: Ethanol provides a protic environment that aids in the stabilization of the transition state while maintaining a low solubility threshold for the final product.

  • Catalyst Initiation: Add 2-3 drops (~10 mol%) of piperidine to the stirring mixture.

    • Causality: The immediate addition of the base initiates the deprotonation of malononitrile. A transient color change (typically deepening yellow/orange) indicates the formation of the charge-transfer complex and the carbanion.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (25°C). Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the eluent [1].

    • Self-Validation: The reaction is self-validating. As the product forms, it extends the conjugation system, resulting in a highly fluorescent spot under 365 nm UV light and the physical precipitation of a solid in the flask.

  • Precipitation & Cooling: Once TLC indicates the complete consumption of the aldehyde (typically 1.5 - 2 hours), transfer the flask to an ice bath (0-5°C) and stir for an additional 15 minutes.

    • Causality: Cooling maximizes the thermodynamic precipitation of the product, increasing the isolated yield.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol/water (1:1).

    • Causality: The ice-cold wash removes residual piperidine, unreacted malononitrile, and highly soluble oligomeric byproducts without dissolving the target α,β -unsaturated compound.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove residual moisture and solvent.

G S1 Step 1: Reagent Dissolution (Ethanol, 25°C) S2 Step 2: Catalyst Addition (Piperidine, 10 mol%) S1->S2 S3 Step 3: Reaction Monitoring (TLC, UV Visualization) S2->S3 S4 Step 4: Precipitation & Cooling (Ice Bath, 0-5°C) S3->S4 S5 Step 5: Filtration & Washing (Ice-cold EtOH/H2O) S4->S5 S6 Step 6: Drying & QA (Vacuum, NMR/IR) S5->S6

Step-by-step workflow for the Knoevenagel condensation protocol.

Troubleshooting & Quality Control

  • Incomplete Conversion: If the 2,7-dimethyl steric bulk severely retards the reaction (especially with less reactive methylenes like diethyl malonate), elevate the temperature to reflux [1]. Alternatively, use a Dean-Stark apparatus with toluene and a Piperidine/Acetic Acid catalytic system to continuously remove water, driving the equilibrium forward.

  • Oligomerization/Side Reactions: Indoles are sensitive to strongly acidic conditions, which can cause resinification [1]. Ensure the reaction remains strictly base-catalyzed. If self-condensation of the active methylene occurs, ensure the aldehyde is fully dissolved before adding the catalyst.

  • Product Purity (QA): The presence of a sharp singlet around δ 8.0 - 8.5 ppm in the 1H NMR spectrum corresponds to the newly formed vinylic proton, confirming the successful E-isomer formation of the Knoevenagel adduct.

References

  • Biradar, J. S., & Sasidhar, B. S. "Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation." European Journal of Medicinal Chemistry. 2011. URL: [Link]

  • "Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation." ACG Publications. 2016. URL: [Link]

  • "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies." RSC Advances. 2025. URL:[Link]

Application

Application Notes and Protocols for the Analytical Characterization of 2,7-Dimethyl-1H-indole-3-carbaldehyde

Foreword: A Molecule of Versatile Potential 2,7-Dimethyl-1H-indole-3-carbaldehyde is a significant heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of bioactive molecules, pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule of Versatile Potential

2,7-Dimethyl-1H-indole-3-carbaldehyde is a significant heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of bioactive molecules, pharmaceuticals, and functional materials like dyes.[1] Its indole scaffold, decorated with methyl and carbaldehyde functionalities, presents a unique electronic and steric profile, making its unambiguous characterization a cornerstone for any research or development endeavor. This guide provides a detailed exposition of the primary analytical techniques for the comprehensive characterization of this molecule, grounded in both theoretical principles and practical, field-tested protocols. The methodologies outlined herein are designed to ensure the identity, purity, and structural integrity of 2,7-Dimethyl-1H-indole-3-carbaldehyde, empowering researchers, scientists, and drug development professionals with a reliable analytical framework.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most definitive technique for the structural elucidation of organic molecules in solution.[2] It provides granular information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,7-Dimethyl-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR are indispensable for confirming its unique substitution pattern.

The "Why": Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the need to resolve every proton and carbon signal and to establish their relationships. A standard ¹H NMR experiment will reveal the number of distinct protons and their electronic environments. The ¹³C NMR spectrum, in turn, maps the carbon skeleton. While these one-dimensional techniques are powerful, two-dimensional NMR experiments like COSY and HSQC may be necessary for unambiguous assignment, especially in complex molecules or impure samples. The selection of a deuterated solvent is also critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for indole derivatives due to its ability to dissolve the sample and to reveal the N-H proton signal which might be broadened or exchanged in other solvents.

Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

Sample Preparation:

  • Accurately weigh 5-10 mg of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, adjusted based on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.[3]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: ≥1024, to compensate for the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.[3]

Expected Data and Interpretation

While experimentally verified spectra for 2,7-Dimethyl-1H-indole-3-carbaldehyde are not widely published, we can predict the expected chemical shifts based on the analysis of closely related indole-3-carbaldehyde derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2,7-Dimethyl-1H-indole-3-carbaldehyde

Technique Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR~12.0 (broad s, 1H)N-H
~10.0 (s, 1H)CHO
~8.0-8.2 (s, 1H)H-2
~7.0-7.5 (m, 2H)H-4, H-5
~6.8-7.0 (d, 1H)H-6
~2.6 (s, 3H)C2-CH₃
~2.4 (s, 3H)C7-CH₃
¹³C NMR~185C=O (Aldehyde)
~140C-7a
~138C-2
~125C-3a
~120-124Aromatic CH carbons
~118C-3
~115C-7
~15C2-CH₃
~12C7-CH₃

Data is predicted based on known values for similar indole structures.[3][4][5]

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

The "Why": Selecting the Right Ionization Technique

The choice of ionization method is critical for successful mass spectrometric analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, providing the molecular ion peak with minimal fragmentation. Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, yielding a characteristic "fingerprint" that can aid in structural confirmation. For 2,7-Dimethyl-1H-indole-3-carbaldehyde, ESI would be ideal for confirming the molecular weight, while EI would provide valuable structural information.

Protocol: Mass Spectrometry

Instrumentation:

  • Mass spectrometer with ESI or EI ionization source.

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition (ESI):

  • Ionization Mode: Positive or negative ion mode. For this compound, positive mode ([M+H]⁺) is expected to be sensitive.

  • Mass Range: m/z 50-500.

Expected Data and Interpretation

The molecular formula for 2,7-Dimethyl-1H-indole-3-carbaldehyde is C₁₁H₁₁NO, with a monoisotopic mass of 173.0841 g/mol .[6][7]

Table 2: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺174.0913
[M+Na]⁺196.0733
[M-H]⁻172.0768

Data sourced from PubChem.[6]

The fragmentation pattern in EI-MS would likely involve the loss of the formyl group (CHO) and subsequent rearrangements of the indole ring.

Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

The "Why": The Vibrational Fingerprint

Specific chemical bonds vibrate at characteristic frequencies. By measuring the absorption of IR radiation, we can identify the presence of key functional groups such as N-H, C=O, C-H, and C=C bonds, providing a unique "fingerprint" for the molecule. For 2,7-Dimethyl-1H-indole-3-carbaldehyde, the key signatures will be the N-H stretch of the indole ring and the C=O stretch of the aldehyde.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.[3]

Expected Data and Interpretation

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400N-H stretchIndole N-H
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchMethyl C-H
~2850-2750C-H stretchAldehyde C-H
~1650-1680C=O stretchAldehyde C=O
~1600-1450C=C stretchAromatic C=C

The presence of a strong absorption band around 1650-1680 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde.[8]

Purity Assessment and Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of 2,7-Dimethyl-1H-indole-3-carbaldehyde and for monitoring reaction progress.

The "Why": The Principle of Separation

Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode for analyzing indole derivatives.[9] Separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the main compound from any impurities.

Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (optional, for improved peak shape)[9]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start at 30% B, increasing to 90% B over 10 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 280 nm.[10]

  • Injection Volume: 10 µL.[10]

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[10]

Data Analysis

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Visualizing the Analytical Workflow

A logical and systematic approach is crucial for the comprehensive characterization of any compound. The following workflow illustrates the interplay between the different analytical techniques described.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting A 2,7-Dimethyl-1H-indole-3-carbaldehyde (Solid Sample) B NMR Spectroscopy (¹H, ¹³C) A->B Dissolution & Preparation C Mass Spectrometry (ESI/EI) A->C Dissolution & Preparation D IR Spectroscopy (FTIR/ATR) A->D Dissolution & Preparation E HPLC (Reverse-Phase) A->E Dissolution & Preparation F Structural Confirmation B->F Chemical Shifts & Coupling G Molecular Weight Verification C->G m/z & Fragmentation H Functional Group ID D->H Vibrational Frequencies I Purity Assessment E->I Retention Time & Peak Area J Comprehensive Characterization Report F->J G->J H->J I->J

Sources

Method

Application Note: Unambiguous ¹H and ¹³C NMR Assignment for 2,7-Dimethyl-1H-indole-3-carbaldehyde

Executive Summary 2,7-Dimethyl-1H-indole-3-carbaldehyde (Molecular Formula: C₁₁H₁₁NO) is a highly versatile building block widely utilized in the synthesis of bioactive indole alkaloids, fluorescent probes, and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dimethyl-1H-indole-3-carbaldehyde (Molecular Formula: C₁₁H₁₁NO) is a highly versatile building block widely utilized in the synthesis of bioactive indole alkaloids, fluorescent probes, and targeted therapeutics. Accurate structural elucidation of this compound is critical for downstream synthetic validation and quality control. This application note provides a comprehensive, self-validating guide to the ¹H and ¹³C NMR assignment of this molecule, detailing the causality behind solvent selection, mechanistic insights into chemical shifts, and a rigorous 2D NMR workflow for unambiguous signal correlation.

Chemical Context & Structural Significance

The indole core of 2,7-dimethyl-1H-indole-3-carbaldehyde features a pyrrole ring fused to a benzene ring, substituted with an electron-withdrawing formyl group (-CHO) at C-3 and electron-donating methyl groups (-CH₃) at C-2 and C-7. This push-pull electronic system creates a highly polarized π-network. Understanding the inductive (+I), resonance (-R), and anisotropic effects within this scaffold is essential for predicting and interpreting the nuclear magnetic resonance (NMR) spectra.

Rationale for NMR Experimental Design

The choice of solvent and acquisition parameters is not arbitrary; it is dictated by the chemical properties of the indole scaffold.

  • Solvent Selection (DMSO-d₆): While CDCl₃ is a common NMR solvent, bearing exchangeable protons. The highly polar sulfoxide oxygen forms a strong hydrogen bond with the 1-NH proton. This locks the proton, preventing rapid chemical exchange, and results in a sharp, highly deshielded singlet at ~11.90 ppm. This sharp signal is critical for observing through-space (NOESY) correlations to the adjacent 2-CH₃ and 7-CH₃ groups.

  • Temperature (298 K): Standard room temperature is sufficient as the molecule is rigid and does not undergo slow conformational exchange that would cause signal broadening.

  • Mixing Time (NOESY): Small molecules (MW ~173.2 g/mol ) in non-viscous solvents tumble rapidly (extreme narrowing limit). A longer NOESY mixing time (300–500 ms) is required to allow sufficient cross-relaxation and NOE buildup for spatial assignments.

¹H NMR Assignment & Mechanistic Insights

The proton spectrum of 2,7-dimethyl-1H-indole-3-carbaldehyde is defined by the interplay of ring currents and substituent effects.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Rationale
1-NH 11.90br s-1HHighly deshielded due to H-bonding with DMSO-d₆ solvent molecules.
3-CHO 10.05s-1HTypical aldehyde proton region; strongly deshielded by the C=O double bond.
H-4 7.95d7.81HDeshielded by the anisotropic cone of the 3-CHO carbonyl group.
H-5 7.05t7.51HOrtho scalar coupling to both H-4 and H-6.
H-6 6.98d7.21HOrtho scalar coupling to H-5; slightly shielded by the +I effect of 7-CH₃.
2-CH₃ 2.68s-3HAllylic methyl, deshielded by the adjacent C=C-CHO conjugated system.
7-CH₃ 2.45s-3HStandard benzylic methyl on the aromatic ring.

Causality Highlight: The anisotropic deshielding effect of the C-3 carbonyl group is a hallmark of . To minimize steric repulsion with the 2-methyl group, the carbonyl oxygen preferentially adopts a conformation oriented toward H-4. This places H-4 directly in the deshielding cone of the carbonyl π-system, shifting its resonance significantly downfield to ~7.95 ppm, compared to ~7.5 ppm in an unsubstituted indole.

¹³C NMR Assignment & Mechanistic Insights

Carbon assignments rely heavily on the predictable α- and β-shifts induced by the methyl and formyl substituents.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Rationale
3-CHO 184.5C=OHighly deshielded carbonyl carbon.
C-2 149.2Cqα-shift from 2-CH₃; adjacent to the electronegative pyrrole nitrogen.
C-7a 135.5CqBridgehead carbon directly attached to the nitrogen atom.
C-3a 126.0CqBridgehead carbon connecting the pyrrole and benzene rings.
C-6 123.8CHAromatic carbon, standard indole range.
C-5 122.5CHAromatic carbon, standard indole range.
C-7 120.5CqSubstituted aromatic carbon (deshielded via α-shift from 7-CH₃).
C-4 119.5CHAromatic carbon (peri to the CHO group).
C-3 113.8Cqβ to the enamine nitrogen, bearing the electron-withdrawing CHO group.
7-CH₃ 16.5CH₃Standard benzylic methyl carbon.
2-CH₃ 11.8CH₃Shielded relative to 7-CH₃ due to the unique electronic environment of the pyrrole ring.

Causality Highlight: According to standard structural determination principles , C-2 is observed at ~149.2 ppm because it is heavily deshielded by both the adjacent electronegative pyrrole nitrogen and the inductive effect of the 2-methyl group. C-3, while part of the electron-rich pyrrole ring, is shifted downfield relative to unsubstituted indole due to the strong electron-withdrawing resonance effect (-R) of the formyl group.

2D NMR Workflows for Unambiguous Assignment

To ensure the trustworthiness of the assignment, a self-validating 2D NMR workflow must be executed. 1D data provides hypotheses; 2D data provides proof.

Workflow S1 Sample Preparation (DMSO-d6, 298 K) S2 1D NMR Acquisition (1H & 13C) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) S2->S3 S4 Data Processing & Phase Correction S3->S4 S5 Structural Assignment & Signal Integration S4->S5 S6 Validation via Chemical Shift Prediction S5->S6

Figure 1: Step-by-step experimental workflow for comprehensive NMR elucidation.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly pure 2,7-Dimethyl-1H-indole-3-carbaldehyde in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D).

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz (or higher) with a spectral width of 15 ppm, 64k data points, and a relaxation delay (D1) of 2.0 s.

  • ¹³C{¹H} NMR: Acquire at 100 MHz with a spectral width of 250 ppm, 64k data points, and a D1 of 2.0 s. Run a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-3, C-3a, C-7, C-7a).

Step 3: 2D NMR Acquisition & Logical Correlation

  • COSY (Correlation Spectroscopy): Use to establish the continuous H-4/H-5/H-6 spin system on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously link the proton signals to their directly attached carbons (e.g., distinguishing the 2-CH₃ carbon from the 7-CH₃ carbon based on their attached protons).

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling evolution delay for nJCH​ = 8 Hz. This is critical for assigning the quaternary carbons. Self-Validation Check: The 2-CH₃ protons will show a strong 2J correlation to C-2 and a 3J correlation to C-3. The aldehyde proton (3-CHO) will show a 2J correlation to C-3 and a 3J correlation to C-3a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 400 ms. Self-Validation Check: Look for a through-space cross-peak between the 1-NH proton and both the 2-CH₃ and 7-CH₃ protons. A strong NOE between the 3-CHO proton and H-4 confirms the peri-relationship and the anisotropic orientation.

HMBC_NOESY H_CHO H-CHO H_4 H-4 H_CHO->H_4 Space C_3 C-3 H_CHO->C_3 2J C_3a C-3a H_CHO->C_3a 3J H_4->C_3 3J C_7a C-7a H_4->C_7a 3J H_2CH 2-CH3 H_2CH->C_3 3J C_2 C-2 H_2CH->C_2 2J H_7CH 7-CH3 C_7 C-7 H_7CH->C_7 2J H_7CH->C_7a 3J H_NH 1-NH H_NH->H_2CH Space H_NH->H_7CH Space

Figure 2: Key HMBC (solid) and NOESY (dashed) correlations for structural assignment.

Step 4: Data Processing Apply an exponential line broadening window function of 0.3 Hz for 1D ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra manually. Calibrate the chemical shift scale using the residual DMSO-d₆ solvent peak (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

References

  • National Center for Biotechnology Information (PubChem). "Indole-3-Carboxaldehyde | C9H7NO | CID 10256." PubChem Database.[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg, 2020.[Link]

Technical Notes & Optimization

Troubleshooting

Purification of crude 2,7-Dimethyl-1H-indole-3-carbaldehyde by recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Downstream processing and recrystallization troubleshooting for Vilsmeier-Haack indole formylation products. Scientific Context & Mechanistic O...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Downstream processing and recrystallization troubleshooting for Vilsmeier-Haack indole formylation products.

Scientific Context & Mechanistic Overview

The synthesis of 2,7-dimethyl-1H-indole-3-carbaldehyde is predominantly achieved via the Vilsmeier-Haack formylation of 2,7-dimethylindole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) [1]. While the reaction is highly regioselective for the C3 position, the crude isolate is frequently contaminated with unreacted starting material, intensely colored polymeric indole byproducts, and residual inorganic salts from the aqueous base quench[2].

Recrystallization is the gold standard for its purification. It leverages the steep temperature-dependent solubility curve of the target aldehyde in polar protic or mixed solvent systems [3]. By carefully controlling the thermodynamics of nucleation, researchers can effectively purge both lipophilic organic impurities and hydrophilic inorganic salts.

Mechanistic Workflow

Workflow Start 2,7-Dimethylindole + POCl3 / DMF VH_Complex Vilsmeier-Haack Iminium Intermediate Start->VH_Complex Formylation Quench Aqueous Base Quench (Hydrolysis) VH_Complex->Quench Ice/NaOH Crude Crude 2,7-Dimethyl-1H- indole-3-carbaldehyde Quench->Crude Precipitation Dissolve Hot Dissolution (e.g., Acetone/Water) Crude->Dissolve Recrystallization Filter Hot Filtration (Remove Polymers) Dissolve->Filter T > 60°C Crystallize Controlled Cooling & Crystallization Filter->Crystallize Gradual Cooling Pure Pure Crystals (>98% HPLC) Crystallize->Pure Vacuum Filtration

Vilsmeier-Haack synthesis and recrystallization workflow for 2,7-dimethyl-1H-indole-3-carbaldehyde.

Solvent Selection Matrix

Selecting the correct solvent system is dictated by the specific impurity profile of your crude isolate. Below is a quantitative and qualitative comparison of validated solvent systems for indole-3-carbaldehydes [3][4][5].

Solvent SystemImpurity Profile Best Suited ForCrystallization KineticsTypical Recovery
Methanol (100%) High purity crude; removes trace organics.Rapid nucleation; steep solubility curve.75 - 85%
Acetone / Water (3:1) High inorganic salts; moderate polymers.Moderate; requires precise anti-solvent addition.80 - 90%
Ethyl Acetate / Hexane (1:2) High unreacted indole starting material.Slow; excellent for growing X-ray quality crystals.70 - 80%
Ethanol / Water (4:1) General purpose; highly colored crude mixtures.Moderate; robust and highly reproducible.85 - 95%

Self-Validating Experimental Protocol: Acetone/Water Recrystallization

This protocol utilizes an Acetone/Water binary system, which is highly effective for indole oximes and carbaldehydes [5].

Step 1: Hot Dissolution

  • Action: Suspend 10 g of crude 2,7-dimethyl-1H-indole-3-carbaldehyde in 30 mL of Acetone. Heat to a gentle reflux (approx. 56 °C) using a water bath. Add additional Acetone in 2 mL increments until the solid just dissolves.

  • Causality: Minimizing the primary solvent volume ensures the solution is at maximum saturation. Excess solvent will drastically reduce your final yield.

Step 2: Decolorization & Hot Filtration

  • Action: Add 0.5 g (5% w/w) of activated charcoal to the boiling solution. Stir for 5 minutes, then filter rapidly through a pre-warmed Celite pad into a heated receiving flask.

  • Causality: Vilsmeier-Haack reactions generate highly conjugated, deeply colored polymeric byproducts [2]. Charcoal adsorbs these high-molecular-weight impurities. Pre-warming the funnel prevents premature crystallization in the filter stem, which would clog the apparatus.

Step 3: Anti-Solvent Addition (The Self-Validating Step)

  • Action: While maintaining the filtrate at 50–55 °C, add hot distilled water (anti-solvent) dropwise. Stop adding water the exact moment the solution becomes slightly cloudy (turbid), then add 1-2 drops of Acetone until it clears again.

  • Validation Check: Remove the flask from the heat source. If the solution does not become spontaneously turbid within 2 minutes of cooling, you have excess Acetone. Correction: Boil off 15-20% of the solvent volume and repeat the validation check.

Step 4: Controlled Nucleation

  • Action: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4 °C) for an additional 1 hour.

  • Causality: Rapid cooling traps impurities within the rapidly forming crystal lattice (occlusion). Slow, undisturbed cooling ensures a highly ordered, pure crystal lattice.

Step 5: Isolation

  • Action: Collect the pale-yellow/white crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 1:1 Acetone/Water. Dry under a high vacuum at 40 °C for 12 hours.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I force crystallization? Causality: Oiling out occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent system. Instead of forming a solid crystal lattice, the solute separates as a supercooled liquid. This is highly common in indole derivatives contaminated with residual DMF or unreacted 2,7-dimethylindole [3]. Solution:

  • Reheat the mixture until it forms a single homogeneous phase.

  • Add a small seed crystal of pure 2,7-dimethyl-1H-indole-3-carbaldehyde.

  • If seeding fails, your crude is too impure. Evaporate the solvent and pass the crude oil through a short silica gel plug (eluting with 2:1 Hexane/Ethyl Acetate) to remove the melting-point-depressing impurities before attempting recrystallization again.

Q2: The crude solid is cherry-red or dark brown. After one recrystallization, the crystals are still noticeably yellow-brown. Is this acceptable? Causality: Vilsmeier reactions on electron-rich indoles are prone to side-reactions, producing trace amounts of highly conjugated polymers [2]. While pure 2,7-dimethyl-1H-indole-3-carbaldehyde should be pale yellow to off-white, these polymers easily co-crystallize due to structural similarities. Solution: A single recrystallization is often insufficient for heavily polymerized batches. You must perform the Hot Filtration (Step 2) with activated charcoal. If the color persists, switch to an Ethyl Acetate/Hexane solvent system, as polymeric indoles are highly insoluble in non-polar hexane mixtures and will crash out early.

Q3: I achieved beautiful crystals, but my mass recovery is <40%. Where did my product go? Causality: The compound is too soluble in the chosen solvent system at the final cooling temperature, meaning the bulk of your product is still dissolved in the mother liquor. Solution: Validate your solvent ratios. For Acetone/Water, ensure you added enough water (anti-solvent) to reach the cloud point at 50 °C. To recover the lost product, concentrate the mother liquor under reduced pressure by 50-60% and cool it to 0 °C to induce a second crop of crystals.

Q4: TLC shows a persistent secondary spot running slightly above the product. Recrystallization isn't removing it. Causality: This is almost certainly unreacted 2,7-dimethylindole starting material. Because it shares the indole core, it can easily co-precipitate within the aldehyde's crystal lattice. Solution: Wash the crude solid with a mild acidic solution (e.g., 0.1 M HCl) prior to recrystallization. Alternatively, recrystallize from 100% Methanol, which has a higher affinity for retaining the less polar unreacted indole in solution while precipitating the more polar carbaldehyde [4].

References

  • US20060142265A1 - Compositions comprising multiple bioactive agents, and methods of using the same Source: Google Patents URL
  • Reaction condition modifications for indole-3-carboxaldehyde synthesis Source: Benchchem URL
  • Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives Source: MDPI URL
Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Substituted Indoles

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the nuances of this powerful synthetic transformation. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally optimize reaction conditions for your specific indole substrates.

Introduction: The Versatility and Challenges of the Vilsmeier-Haack Reaction on Indoles

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic systems, including the privileged indole scaffold.[1][2] The reaction introduces a formyl group (-CHO), typically at the C3 position, to yield indole-3-carboxaldehydes, which are valuable precursors for a vast array of pharmaceuticals and biologically active compounds.[3]

The reaction proceeds through the formation of an electrophilic chloroiminium species, the Vilsmeier reagent, generated in situ from a substituted amide (most commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4] This electrophile then attacks the electron-rich indole ring. While seemingly straightforward, the success of the Vilsmeier-Haack reaction is highly dependent on the electronic and steric nature of the substituents on the indole nucleus. This guide will delve into these intricacies to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is not working at all. What are the most common initial checks?

A1: When a reaction fails completely, it is crucial to revisit the fundamentals. Here’s a checklist of the most common culprits:

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and that your POCl₃ is fresh and has been properly stored to prevent hydrolysis. Using freshly distilled reagents is always recommended.[5]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process. It is critical to add the POCl₃ to the DMF slowly at a low temperature (typically 0-5 °C) with efficient stirring.[6] Improper temperature control can lead to reagent decomposition.

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate. If your indole is substituted with strong electron-withdrawing groups, standard conditions may not be sufficient.[7]

Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I suppress them?

A2: The formation of multiple products is a common challenge, often stemming from the high reactivity of the indole ring or improper reaction control.

  • Di-formylation: Highly activated indoles (e.g., those with strong electron-donating groups) can undergo formylation at more than one position. To minimize this, carefully control the stoichiometry of the Vilsmeier reagent (a 1:1 to 1.5:1 ratio of reagent to indole is a good starting point) and consider adding the Vilsmeier reagent dropwise to the indole solution to avoid localized high concentrations.[5]

  • N-Formylation: Formylation can occur at the N1 position, particularly if the C3 position is sterically hindered. Lowering the reaction temperature often favors C3 formylation.[8]

  • Polymeric/Tarry Materials: The acidic reaction conditions can lead to the polymerization of the indole substrate, especially at elevated temperatures. Maintain strict temperature control and ensure efficient stirring to minimize this.[5]

Q3: How do substituents on the indole ring affect the reaction?

A3: Substituents play a critical role in dictating both the reactivity and the regioselectivity of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the indole ring, making it more nucleophilic and generally accelerating the reaction. However, they also increase the risk of di-formylation.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and esters (-COOR) decrease the electron density of the indole ring, making it less reactive towards the Vilsmeier reagent. Harsher reaction conditions, such as higher temperatures and longer reaction times, are often necessary for these substrates.

  • Steric Hindrance: Bulky substituents at the C2 or C4 positions can sterically hinder the approach of the Vilsmeier reagent to the C3 position, potentially leading to lower yields or formylation at alternative positions.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a structured approach to troubleshooting common issues encountered during the Vilsmeier-Haack formylation of substituted indoles.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Deactivated indole substrate (presence of EWGs). 3. Insufficient reaction temperature or time.1. Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. 2. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. For highly deactivated substrates, consider a more reactive formylating agent (e.g., using oxalyl chloride instead of POCl₃).[1] 3. Gradually increase the temperature in increments (e.g., from room temperature to 50°C, then to 80°C) while monitoring the reaction.
Formation of Multiple Spots on TLC (Byproducts) 1. Di-formylation of an activated indole. 2. N-formylation due to steric hindrance at C3. 3. Formation of polymeric materials.1. Use a stoichiometric amount of the Vilsmeier reagent (1.0-1.2 equivalents). Add the Vilsmeier reagent slowly to the indole solution. 2. Conduct the reaction at a lower temperature (e.g., 0°C to room temperature). 3. Maintain strict temperature control and ensure efficient stirring. Avoid excessively high temperatures.
Difficult Product Isolation/Workup 1. Product is water-soluble. 2. Formation of a stable emulsion during extraction. 3. Incomplete hydrolysis of the iminium salt intermediate.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product. Perform multiple extractions with an appropriate organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Ensure the pH of the aqueous solution is basic (pH 8-9) after quenching the reaction to facilitate complete hydrolysis. Stir for an adequate amount of time during the workup.[3]

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of 5-Bromoindole

This protocol provides a general procedure for the formylation of an indole bearing a moderately deactivating substituent.

Materials:

  • 5-Bromoindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve 5-bromoindole (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of 5-bromoindole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Various Substituted Indoles

Indole DerivativeSubstituent EffectVilsmeier ReagentTemperature (°C)Time (h)Yield (%)Reference(s)
IndoleNeutralDMF/POCl₃0 to 85696[3]
5-MethoxyindoleElectron-DonatingDMF/POCl₃Room Temp2>90-
5-NitroindoleElectron-WithdrawingDMF/POCl₃10012~50-
2-MethylindoleSteric HindranceDMF/POCl₃98-100371 (1-formyl), 22.5 (2-formyl)[3]
5-BromoindoleElectron-Withdrawing (Inductive)DMF/POCl₃40-504-6~85-
Indole-5-carbonitrileStrong Electron-WithdrawingDMF/POCl₃80-1008-12Moderate-

Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Entries without specific references are based on general principles and may require optimization.

Visualizing the Process

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Indole Substituted Indole Indole->Iminium_Intermediate + Vilsmeier Reagent Product 3-Formylindole Product Iminium_Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack reaction on an indole substrate.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? No_Product Low/No Product Start->No_Product No Conversion Multiple_Products Multiple Products Start->Multiple_Products Byproducts Workup_Problem Workup Issues Start->Workup_Problem Isolation Difficulty Check_Reagents Check Reagent Quality & Anhydrous Conditions No_Product->Check_Reagents Check_Stoichiometry Check Stoichiometry (1-1.2 eq.) Multiple_Products->Check_Stoichiometry Di-formylation? Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp N-formylation? Control_Temp Strict Temperature Control Multiple_Products->Control_Temp Polymerization? Salt_Out Saturate Aqueous with Brine Workup_Problem->Salt_Out Product Water-Soluble? Break_Emulsion Add Brine/ Different Solvent Workup_Problem->Break_Emulsion Emulsion? Ensure_Hydrolysis Check pH (8-9) & Stir Time Workup_Problem->Ensure_Hydrolysis Incomplete Hydrolysis? Increase_Severity Increase Temperature/ Time Check_Reagents->Increase_Severity Reagents OK Change_Reagent Consider More Reactive Reagent Increase_Severity->Change_Reagent Still No Reaction

Caption: A decision tree for troubleshooting common issues in the Vilsmeier-Haack reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. BenchChem.
  • Ishii, H., et al. (1983). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2281-2287.
  • Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34(06), 855-857.
  • Wang, Q. D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674.
  • BenchChem. (2025). A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation: POCl₃, SOCl₂, and Oxalyl Chloride. BenchChem.
  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • BenchChem. (2025).
  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Kumar, A., et al. (2023).
  • ResearchGate. (2025).
  • Zhang, N., & Dong, D. (n.d.).
  • Sciencemadness Discussion Board. (2014). Vilsmeier-Haack Reaction.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (2026).
  • Indian Academy of Sciences. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025).
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Xue, J., et al. (2022).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

Sources

Troubleshooting

Technical Support Center: 2,7-Dimethyl-1H-indole-3-carbaldehyde Stability &amp; Handling

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 2,7-Dimethyl-1H-indole-3-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 2,7-Dimethyl-1H-indole-3-carbaldehyde . Due to the specific electronic properties of this substituted indole, it is highly susceptible to environmental degradation. This troubleshooting guide provides mechanistic insights, optimal storage parameters, and self-validating protocols to ensure reagent integrity.

Section 1: Mechanistic Understanding of Decomposition

Q: Why does 2,7-Dimethyl-1H-indole-3-carbaldehyde degrade rapidly if left on the benchtop, and what are the primary chemical pathways involved?

A: To prevent degradation, we must first understand the causality behind it. The instability of this compound stems from two synergistic structural features:

  • The Aldehyde Moiety: The -CHO group is highly vulnerable to auto-oxidation. In the presence of ambient oxygen, diradicals attack the aldehydic hydrogen, forming a peroxy acid intermediate that rapidly resolves into a carboxylic acid (2,7-dimethyl-1H-indole-3-carboxylic acid).

  • The Electron-Rich Indole Core: The methyl groups at the 2- and 7-positions donate electron density into the indole ring via hyperconjugation. This makes the pyrrole ring significantly more electron-rich than an unsubstituted indole, drastically lowering the activation energy required for electrophilic attack and photo-induced radical polymerization.

Furthermore, ambient moisture can facilitate the formation of an aldehyde hydrate, which accelerates the oxidation process[1].

Decomposition A 2,7-Dimethyl-1H-indole- 3-carbaldehyde B Auto-oxidation (Carboxylic Acid) A->B Ambient O2 C Photo-degradation (Polymerization) A->C UV/Vis Light D Moisture Absorption (Hydrate Formation) A->D High Humidity

Primary degradation pathways of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Section 2: Storage & Handling Best Practices

Q: What are the definitive storage conditions required to guarantee the long-term stability of this reagent?

A: To arrest the degradation pathways outlined above, the storage environment must eliminate oxygen, light, thermal energy, and moisture. Substituted indole-3-carbaldehydes must be stored under refrigerated conditions and an inert atmosphere[2],[3].

Quantitative Storage Parameters
ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature 2–8 °C[2]> 25 °CSuppresses thermal auto-oxidation kinetics.
Atmosphere Argon / NitrogenAmbient O₂Prevents formation of peroxy acid intermediates.
Light Exposure Amber Vials (Dark)Direct UV/VisMitigates photo-induced radical polymerization.
Humidity Desiccated (<10% RH)> 40% RHPrevents moisture absorption and degradation[1],[4].

Handling Pro-Tip: When removing the reagent from 2–8 °C storage, allow the sealed container to reach room temperature before opening . Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating hydrate formation and subsequent decomposition.

Section 3: Troubleshooting & Quality Control

Q: I suspect my batch has degraded due to improper storage. How can I validate the integrity of the compound before using it in a sensitive synthesis?

A: Never assume reagent purity if the storage history is unknown. You must employ a self-validating Quality Control (QC) workflow. A system is "self-validating" when the output of each analytical step unambiguously dictates the next action, leaving no room for experimental bias.

QC_Workflow Start Visual Inspection (Color Check) Decision1 Is it yellow/crystalline? Start->Decision1 TLC TLC Analysis (Check for polar spots) Decision1->TLC Yes Purify Recrystallization Protocol Decision1->Purify No (Brown/Dark) NMR 1H-NMR Validation (Aldehyde peak ~10 ppm) TLC->NMR Single Spot TLC->Purify Multiple/Baseline Spots NMR->Purify <95% Purity Proceed Proceed with Experiment NMR->Proceed >95% Purity Purify->Start Re-evaluate

Self-validating QC workflow for indole carbaldehyde integrity.

Protocol 1: Step-by-Step QC Validation
  • Visual Inspection: Pure 2,7-Dimethyl-1H-indole-3-carbaldehyde is a yellow crystalline solid[1]. If the powder has turned dark brown or black, photo-polymerization has occurred. Action: If dark, proceed directly to purification.

  • Thin-Layer Chromatography (TLC):

    • Method: Spot the sample on a silica gel plate and elute with Hexanes:Ethyl Acetate (7:3 v/v).

    • Validation: The intact aldehyde will migrate with an Rf of ~0.4–0.5. If auto-oxidation has occurred, a highly polar carboxylic acid degradant will remain at the baseline (Rf ~0.0). Action: If baseline spots are present, the batch must be purified.

  • Proton NMR (1H-NMR):

    • Method: Dissolve 5 mg of the sample in CDCl3 or DMSO-d6.

    • Validation: Look for the sharp, characteristic aldehyde proton singlet between 9.5 and 10.5 ppm . The loss of this peak, coupled with the appearance of a broad -OH peak (~12 ppm), confirms oxidation to the carboxylic acid.

Section 4: Salvage & Purification

Q: My compound failed the QC validation (dark color, baseline TLC spots). Can it be salvaged?

A: Yes. Because the primary degradants are either highly polar (carboxylic acids) or highly insoluble (polymers), the compound can be easily salvaged using a self-validating recrystallization protocol.

Protocol 2: Recrystallization Workflow

This protocol utilizes hot filtration to remove insoluble polymers, while exploiting differential solubility to leave polar acid degradants in the mother liquor.

  • Dissolution: Suspend the degraded 2,7-Dimethyl-1H-indole-3-carbaldehyde in a minimal volume of hot ethyl acetate (approx. 60 °C).

  • Hot Filtration: Rapidly filter the hot mixture through a fluted filter paper or a warmed celite pad.

    • Causality: Polymeric degradation products are insoluble in ethyl acetate and will be trapped on the filter. The filtrate should be a clear, yellow solution.

  • Crystallization: Transfer the hot filtrate to an Erlenmeyer flask. Slowly add hexanes dropwise while stirring until slight turbidity persists.

  • Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Isolation: Filter the reformed crystals using vacuum filtration. Wash the filter cake with ice-cold hexanes.

  • Drying: Dry the crystals under high vacuum (protect from light) for 4–6 hours to remove residual solvent.

  • Self-Validation Loop: Repeat Protocol 1 (TLC) . The absence of the baseline spot confirms the successful exclusion of the carboxylic acid degradant, validating the reagent for experimental use.

References

  • Guidechem - Indole-3-carbaldehyde CAS 487-89-8 WIKI information (Properties & Storage).
  • Sigma-Aldrich - SAFETY DATA SHEET: Indole-3-carbaldehyde.
  • BLDpharm - 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde & 2,7-Dimethyl-1H-indole-3-carbaldehyde Storage Parameters.
  • Labfind - 2,7-Dimethyl-1h-indole-3-carbaldehyde 96% Specifications.

Sources

Optimization

How to avoid N-formylation in indole-3-carbaldehyde synthesis

A Guide to Preventing N-Formylation Side Reactions Welcome to the technical support center for indole-3-carbaldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing N-Formylation Side Reactions

Welcome to the technical support center for indole-3-carbaldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with N-formylation, a common and often problematic side reaction. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is N-formylation and why is it a problem in my indole-3-carbaldehyde synthesis?

A: N-formylation is a side reaction where a formyl group (-CHO) is attached to the nitrogen atom (N-1) of the indole ring instead of the desired carbon atom at the 3-position (C-3). This results in the formation of 1-formylindole (or N-formylindole) as a byproduct, which reduces the yield of your target molecule, indole-3-carbaldehyde, and complicates the purification process due to similar polarities.[1]

This side reaction is particularly prevalent during the Vilsmeier-Haack reaction, a common method for this synthesis.[1][2] The indole ring possesses two primary nucleophilic sites: the C-3 position, which has the highest electron density, and the N-1 position.[3] The Vilsmeier reagent (a chloroiminium ion, [(CH₃)₂N=CHCl]⁺) is a potent electrophile that can be attacked by either site.[4][5] While C-3 formylation is generally favored, certain conditions can promote attack by the indole nitrogen, leading to the undesired N-formylated byproduct.[1]

Q2: I'm observing significant N-formylation in my Vilsmeier-Haack reaction. How can I minimize it?

A: This is a classic challenge rooted in the principles of kinetic versus thermodynamic control.[6][7][8] N-formylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. In contrast, the desired C-3 formylation is typically the thermodynamically more stable product.[6][8][9] To favor the thermodynamic product, consider the following adjustments:

  • Temperature Control: Running the reaction at a higher temperature (e.g., 85-95 °C) for a longer duration can provide the energy needed to overcome the activation barrier for C-3 formylation and allow the reaction to reach thermodynamic equilibrium, favoring the more stable product.[6][10]

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the indole. An excess of the reagent can lead to increased side reactions, including N-formylation and even di-formylation.[1] A ratio of 1:1 to 1.5:1 (reagent:indole) is a good starting point.[1]

  • Order of Addition: Instead of adding the indole to the pre-formed Vilsmeier reagent, try adding the Vilsmeier reagent slowly to a solution of the indole. This maintains a low instantaneous concentration of the electrophile, which can improve selectivity for the C-3 position.

Q3: Can I simply remove the N-formyl group after the reaction?

A: Yes, de-formylation is a viable strategy if you end up with a mixture of products. The N-formyl group is essentially an amide and can be hydrolyzed under basic conditions. A mild protocol involves treating the product mixture with sodium hydroxide in a methanol/dichloromethane or methanol/dioxane solvent system.[11] This can selectively cleave the N-CHO bond, converting the N-formylindole byproduct back to indole, which can then be separated from your desired indole-3-carbaldehyde.

Troubleshooting Experimental Protocols

If optimization of the standard Vilsmeier-Haack reaction is insufficient, alternative methods that inherently avoid or minimize N-formylation should be considered.

Protocol 1: Modified Vilsmeier-Haack Reaction

This protocol incorporates temperature and stoichiometric control to favor C-3 formylation.

1. Vilsmeier Reagent Preparation:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents).
  • Cool the flask to 0 °C using an ice bath.
  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C.[1]
  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.
  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.
  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[10]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[10]
  • Neutralize the acidic solution by adding a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline.[10]
  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under a vacuum.
  • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1][10]
Protocol 2: Alternative Synthesis via Boron-Catalyzed Formylation

This method avoids the highly reactive Vilsmeier reagent altogether, offering excellent C-3 selectivity under mild conditions.[12][13]

1. Reaction Setup:

  • In a reaction vessel, combine the indole substrate, trimethyl orthoformate (TMOF) as the formyl source, and boron trifluoride diethyl etherate (BF₃·OEt₂) as the catalyst.[12][13]
  • This reaction can often be performed under solvent-free conditions.

2. Reaction Conditions:

  • Stir the mixture at room temperature. The reaction is typically rapid.

3. Work-up and Purification:

  • Quench the reaction with an appropriate aqueous solution.
  • Extract the product with an organic solvent.
  • Purify the product using standard techniques like column chromatography.

This method has been shown to be efficient for a wide range of indole derivatives and avoids the use of harsh reagents like POCl₃.[12][13]

Comparative Summary of Formylation Conditions
MethodReagentsTemperatureKey AdvantagesPotential Issues
Standard Vilsmeier-Haack POCl₃ / DMF0 °C to 95 °CWell-established, high-yielding for many substrates.[2]Prone to N-formylation, uses hazardous POCl₃.[1]
Boron-Catalyzed BF₃·OEt₂ / TMOFRoom TempHigh C-3 selectivity, mild conditions, avoids POCl₃.[12][13]Requires stoichiometric catalyst.
Duff Reaction Hexamethylenetetramine / AcidElevatedUseful for phenols, can be applied to indoles.[14][15]Generally lower yields compared to Vilsmeier-Haack.[14]
Iron-Catalyzed FeCl₃ / Formaldehyde / aq. NH₃130 °CGreener alternative, avoids POCl₃, scalable.[16]High temperature required.

Mechanistic Insights: C-3 vs. N-1 Attack

Understanding the competing reaction pathways is crucial for effective troubleshooting. The Vilsmeier reagent attacks the electron-rich indole ring. The outcome is determined by the relative activation energies of the transition states leading to either C-3 or N-1 substitution.

Caption: Competing kinetic (N-formylation) and thermodynamic (C-3 formylation) pathways.

Troubleshooting Workflow

If you are facing issues with N-formylation, follow this decision tree to diagnose and solve the problem.

G Start Problem: High N-Formylation Check_Temp Is reaction run at low temp (< room temp)? Start->Check_Temp Increase_Temp Action: Increase temp to 85-95°C and reaction time. Check_Temp->Increase_Temp Yes Check_Stoich Is Vilsmeier reagent in excess (>1.5 eq)? Check_Temp->Check_Stoich No Increase_Temp->Check_Stoich Adjust_Stoich Action: Reduce reagent to 1.1-1.5 eq. Check_Stoich->Adjust_Stoich Yes Consider_Alt Problem Persists? Check_Stoich->Consider_Alt No Adjust_Stoich->Consider_Alt Switch_Method Solution: Switch to alternative method (e.g., Boron-Catalyzed). Consider_Alt->Switch_Method Yes Hydrolyze Solution: Perform basic hydrolysis to remove N-formyl group. Consider_Alt->Hydrolyze No, but need to salvage product

Caption: A decision-making workflow for troubleshooting N-formylation.

References
  • Chemical Communications (RSC Publishing). Modulating confinement space in metal–organic frameworks enables highly selective indole C3-formylation. Available at: [Link]

  • PMC. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Available at: [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. Available at: [Link]

  • Chemical Communications (RSC Publishing). Modulating confinement space in metal–organic frameworks enables highly selective indole C3-formylation. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Available at: [Link]

  • Thieme. Serendipity in the Reactions of Indole-3-carboxaldehyde with Grignard Reagents. Available at: [Link]

  • Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]

  • Cambridge University Press. Duff Reaction. Available at: [Link]

  • Sciencemadness Discussion Board. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Bartoli indole synthesis. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • Academia.edu. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Available at: [Link]

  • SlideShare. Synthesis and Chemistry of Indole. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Scribd. Kinetic vs. Thermodynamic Control in Reactions. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]

  • Oriental Journal of Chemistry. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1. Available at: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier reagent. Available at: [Link]

  • Mansoura University. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ACS Publications. Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available at: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Open Access Pub. Hydrolysis | Journal of New Developments in Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization of Sterically Hindered Indole-3-Carbaldehydes

Welcome to the Advanced Applications Support Center. Derivatizing indole-3-carbaldehydes—critical intermediates for pharmaceuticals, bis(indolyl)methanes, and complex heterocyclic scaffolds—often presents significant syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Derivatizing indole-3-carbaldehydes—critical intermediates for pharmaceuticals, bis(indolyl)methanes, and complex heterocyclic scaffolds—often presents significant synthetic bottlenecks when bulky substituents are present. This guide provides mechanistic troubleshooting, field-validated protocols, and self-validating workflows to help you overcome steric hindrance during condensation, amination, and multicomponent reactions.

Core Mechanistic Troubleshooting (FAQs)

Q1: Why do Knoevenagel condensations fail or give low yields when using 1-benzyl-2-chloro-1H-indole-3-carbaldehyde compared to unsubstituted indole-3-carbaldehyde? Answer: The C3-formyl group in unsubstituted indole-3-carbaldehydes is highly reactive. However, introducing a bulky N1-benzyl group and a C2-chloro substituent creates severe steric shielding around the carbonyl carbon. Nucleophilic attack requires a specific approach trajectory (the Bürgi-Dunitz angle, typically ~107°). The bulky N1/C2 groups physically block this trajectory, significantly raising the activation energy of the transition state. Additionally, the electron-withdrawing nature of the C2-chloro group alters the electronic landscape, though the steric effect remains the dominant barrier 1[1]. Resolution: Switch from standard base catalysis (e.g., piperidine in ethanol) to a Lewis acid-catalyzed approach 2[2]. Lewis acids like TiCl4​ or Zn(OTf)2​ coordinate with the carbonyl oxygen, drastically increasing its electrophilicity and lowering the LUMO energy enough to overcome the steric penalty.

Q2: During the synthesis of bis(indolyl)methanes (BIMs) from sterically hindered indole-3-carbaldehydes, I observe significant unreacted starting material and dark decomposition products. How can I drive the reaction to completion? Answer: The electrophilic substitution of indole-3-carbaldehyde with another indole equivalent is highly sensitive to steric hindrance 2[2]. When bulky substituents are present, the formation of the intermediate azafulvenium ion is physically restricted. Prolonged heating under standard protic acid conditions (like acetic acid) leads to polymerization and decomposition (dark coloration) rather than the desired BIM product3[3]. Resolution: Utilize a heterogeneous catalyst such as Zn2+ supported on montmorillonite KSF ( Zn2+ @KSF) or Amberlyst A-15 under solvent-free microwave irradiation 4[4], 5[5]. This provides a high local concentration of active sites and targeted thermal energy to rapidly drive the reaction past the sterically demanding transition state before thermal decomposition pathways can dominate.

Q3: My reductive amination with a bulky primary amine (e.g., adamantylamine) and an indole-3-carbaldehyde yields almost no product. What is the mechanistic cause and solution? Answer: Reductive amination is a two-step process: imine/iminium formation followed by reduction. With bulky amines like adamantylamine, the initial condensation step fails to reach an equilibrium favoring the imine due to extreme steric clash between the amine's bulk and the indole's core 4[4]. If the reducing agent is present prematurely, it will simply reduce the unreacted aldehyde to an indole-3-methanol derivative. Resolution: Employ a dehydrating environment (e.g., 4Å molecular sieves) combined with a catalytic amount of a mild acid to force imine formation 3[3]. Isolate the steps: do not add the reducing agent until imine formation is verified.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Modified Knoevenagel Condensation for N1/C2-Hindered Substrates

Causality: Standard piperidine/ethanol conditions fail for substrates like 1-benzyl-2-chloro-1H-indole-3-carbaldehyde because the weak base cannot overcome the trajectory blocking. We substitute this with a strong Lewis acid to hyper-activate the carbonyl.

  • Reaction Setup: Dissolve 1.0 mmol of the hindered indole-3-carbaldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 5 mL of anhydrous THF under nitrogen.

  • Activation: Add 0.2 mmol (20 mol%) of TiCl4​ dropwise at 0 °C, followed by 0.5 mmol of anhydrous pyridine (proton scavenger).

  • Self-Validation Check (Crucial): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The Knoevenagel product will be highly conjugated and strongly UV-active at 365 nm. Do not quench the reaction until the starting material spot completely disappears. If the reaction stalls for >2 hours, add an additional 5 mol% TiCl4​ .

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL), extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and purify via column chromatography.

Protocol 2: Stepwise Reductive Amination with Dehydrating Conditions

Causality: Stepwise addition prevents the reducing agent from prematurely reducing the sterically hindered (and thus slow-to-react) aldehyde into an unreactive alcohol.

  • Imine Formation: Dissolve 1.0 mmol of the hindered indole-3-carbaldehyde and 1.2 mmol of the bulky amine in 10 mL of anhydrous dichloromethane (DCM).

  • Water Scavenging: Add 500 mg of freshly activated 4Å molecular sieves and 0.1 mmol (10 mol%) of glacial acetic acid. Reasoning: Removing water shifts the unfavorable equilibrium forward.

  • Self-Validation Check (Crucial): Stir at room temperature for 12 hours. Extract a 0.1 mL aliquot, filter through a celite plug, evaporate, and run a crude 1H -NMR. Proceed only when the aldehyde peak (>9.5 ppm) is ≤5% of the imine peak (~8.2-8.8 ppm).

  • Reduction: Cool the reaction mixture to 0 °C. Add 1.5 mmol of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in portions. Reasoning: NaBH(OAc)3​ is mild and highly selective for imines over aldehydes.

  • Workup: Quench with saturated aqueous NaHCO3​ (15 mL) after 4 hours. Extract with DCM, dry over Na2​SO4​ , and purify.

Quantitative Data Summaries

Table 1: Impact of Steric Bulk on Condensation Reaction Yields (Summarizing relative reactivity based on structural hindrance profiles)

Indole-3-Carbaldehyde DerivativeAmine/NucleophileReaction TypeCatalyst/ConditionsYield (%)Primary Hindrance Factor
Unsubstituted 1H-indole-3-carbaldehydeCyclohexylamineMulticomponent Zn2+ @KSF, MW53%Minimal
Unsubstituted 1H-indole-3-carbaldehydeAdamantylamineMulticomponent Zn2+ @KSF, MW0% (Failed)Amine Steric Bulk
1-Benzyl-2-chloro-1H-indole-3-carbaldehydeMalononitrileKnoevenagelPiperidine, EtOH, RT<30%N1/C2 Shielding
1-Benzyl-2-chloro-1H-indole-3-carbaldehydeMalononitrileKnoevenagel TiCl4​ , Pyridine, THF>75%Overcome via Lewis Acid
5-Substituted Indole-3-carbaldehydeAryl IodidesC-H Arylation Pd(OAc)2​ , 120 °C0%C5 Steric Shielding of C4

Visual Workflows

ReductiveAminationWorkflow Step1 Combine Hindered Aldehyde + Bulky Amine in dry DCM Step2 Add 4Å Molecular Sieves + 10 mol% AcOH Step1->Step2 Step3 Stir at RT for 12h Step2->Step3 Decision 1H-NMR Check: Is Aldehyde Peak (<5%)? Step3->Decision ActionNo Continue Stirring Add more Sieves Decision->ActionNo No (>5% Aldehyde) ActionYes Cool to 0°C Add NaBH(OAc)3 Decision->ActionYes Yes (Imine Formed) ActionNo->Step3 Step4 Quench with NaHCO3 Extract & Purify ActionYes->Step4

Stepwise reductive amination workflow for sterically hindered indole-3-carbaldehydes.

References

  • Recent advances in the application of indoles in multicomponent reactions Source: rsc.org URL:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: nih.gov URL:[Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2,7-Dimethyl-1H-indole-3-carbaldehyde

Introduction Welcome to the technical support guide for the purification of 2,7-Dimethyl-1H-indole-3-carbaldehyde. This molecule is a crucial building block in the synthesis of various bioactive compounds, pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2,7-Dimethyl-1H-indole-3-carbaldehyde. This molecule is a crucial building block in the synthesis of various bioactive compounds, pharmaceuticals, and functional materials like fluorescent probes.[1][2] Its effective purification is a critical step to ensure the integrity of subsequent research and development.

This guide provides a comprehensive, experience-driven approach to purifying 2,7-Dimethyl-1H-indole-3-carbaldehyde using column chromatography. We will delve into the underlying principles of the separation, offer detailed protocols, and provide solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when setting up the purification for this compound.

Q1: What is the recommended stationary phase for purifying 2,7-Dimethyl-1H-indole-3-carbaldehyde? A1: For normal-phase chromatography, silica gel (SiO₂) is the standard and most effective stationary phase for indole-3-carboxaldehydes and their derivatives.[3][4] The polarity of the silica surface, with its abundant silanol (Si-OH) groups, allows for effective separation based on the differential adsorption of the target molecule and its impurities. The slightly acidic nature of the indole N-H and the polar aldehyde group interact favorably with the silica, enabling separation from less polar starting materials or by-products.

Q2: What is a good starting mobile phase (eluent) system? A2: A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is highly recommended. The most common and effective combination is a mixture of hexanes (or petroleum ether) and ethyl acetate.[5][6] A typical starting point for method development would be a 9:1 or 8:2 ratio of hexanes to ethyl acetate. The optimal ratio must be determined empirically using Thin-Layer Chromatography (TLC).

Q3: How do I use Thin-Layer Chromatography (TLC) to find the optimal mobile phase? A3: TLC is an indispensable tool for predicting the outcome of your column chromatography. The goal is to find a solvent system where the 2,7-Dimethyl-1H-indole-3-carbaldehyde has a Retention Factor (Rf) of approximately 0.2-0.3 .[5]

  • Procedure: Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in chambers containing different ratios of your chosen eluent (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Visualization: Indole rings are often UV-active, so they can be visualized under a UV lamp as dark spots.[7] Alternatively, staining with p-anisaldehyde or potassium permanganate can be effective for visualizing the aldehyde and other functional groups.[7]

  • Interpretation: An Rf of 0.2-0.3 provides the best balance, ensuring the compound moves down the column at a reasonable rate while allowing for sufficient interaction with the stationary phase to separate it from impurities.

Q4: What are the likely impurities I need to separate? A4: The impurities will depend on the synthetic route. If using a Vilsmeier-Haack reaction, which is common for synthesizing indole-3-carboxaldehydes, potential impurities include:

  • Unreacted 2,7-dimethylindole: This starting material is significantly less polar than the product and will elute much faster.

  • Residual Dimethylformamide (DMF): This is a very polar solvent and will likely remain at the baseline on TLC or require a highly polar mobile phase to elute.[4]

  • Side-products: Depending on the reaction conditions, minor side-products from over-reaction or alternative reaction pathways may be present.

Q5: How should I load my crude sample onto the column? A5: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate) and carefully pipette it onto the top of the column bed. This is quick but can lead to band broadening if too much solvent is used.[4]

  • Dry Loading: This is the preferred method, especially if the compound has limited solubility in the mobile phase.[8] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (a few times the mass of your crude product), and remove the solvent by rotary evaporation to get a free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading typically results in sharper bands and better separation.[8]

Q6: What are the recommended storage conditions for the purified 2,7-Dimethyl-1H-indole-3-carbaldehyde? A6: Indole-based aldehydes can be sensitive to air, light, and heat.[9][10] To ensure long-term stability, store the purified solid compound in a tightly sealed amber vial in a cool (-20°C is preferable), dark, and dry environment.[10][11] For maximum stability, storing under an inert atmosphere like argon or nitrogen is recommended to prevent oxidation of the aldehyde group.[10]

Troubleshooting & Optimization Guide

Even with a well-planned experiment, challenges can arise. This section addresses specific issues in a problem/cause/solution format.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands The mobile phase polarity is not optimal. The column was packed improperly, leading to channels.Re-optimize the mobile phase using TLC to achieve better spot separation. Ensure the column is packed uniformly without air bubbles or cracks. A gentle tapping of the column during packing can help settle the silica evenly.[4]
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., move from 7:3 to 8:2 hexanes:ethyl acetate).[4]
Compound Will Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For instance, start with 9:1 hexanes:ethyl acetate and progressively increase the ethyl acetate concentration to 8:2, then 7:3, etc.[3]
Tailing Bands or Streaking on the Column The compound is interacting too strongly with the acidic silica. The column is overloaded with the sample.Add a very small amount (e.g., 0.1-0.5%) of triethylamine to the mobile phase to neutralize active sites on the silica. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel mass).
Product is Colored or Degrades on Column The compound is unstable on silica gel (which is slightly acidic). The compound is sensitive to air or light during the long elution time.Consider using deactivated (neutral) silica gel or alumina. Run the column as quickly as possible while maintaining good separation. Protect the column from direct light by wrapping it in aluminum foil. Use freshly distilled, high-purity solvents.[10]

Experimental Protocol: Step-by-Step Guide

This protocol outlines a standard procedure for purifying 2,7-Dimethyl-1H-indole-3-carbaldehyde using normal-phase column chromatography.

Preparation and Packing the Column
  • Select a Column: Choose a glass column of appropriate size for the amount of crude material (a rule of thumb is to use 50-100g of silica gel for every 1g of crude product).

  • Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

    • Pour the slurry into the vertically clamped column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [3]

Sample Loading (Dry Loading Recommended)
  • Dissolve the crude 2,7-Dimethyl-1H-indole-3-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (2-3 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently add a thin protective layer of sand on top of your sample layer.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting the eluting solvent (eluate) in an ordered series of test tubes or flasks. Maintain a constant head of solvent above the silica bed.

  • If using a gradient elution, start with the low-polarity solvent and systematically increase the proportion of the more polar solvent.[3]

Fraction Analysis
  • Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Spot every few fractions on a TLC plate, alongside a spot of your crude starting material for comparison.

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Summary of Recommended Conditions

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for separating moderately polar organic compounds.[3]
Mobile Phase Hexanes:Ethyl AcetateExcellent starting system. The ratio should be optimized via TLC to achieve an Rf of 0.2-0.3 for the product.[5]
Sample Loading Dry LoadingMinimizes band broadening and is ideal for compounds with moderate to low solubility in the eluent, leading to better separation.[8]
Elution Method Isocratic or GradientStart with isocratic (constant solvent ratio) if TLC shows good separation. Use gradient (increasing polarity) if impurities are far apart in polarity.[3]
Detection UV light (254 nm) and/or TLC stainThe indole ring is UV active. Stains like p-anisaldehyde can help visualize the aldehyde functionality.[7]

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Optimization (Rf ≈ 0.2-0.3) Pack Column Packing (Slurry Method) TLC->Pack Load Sample Loading (Dry Method) Pack->Load Elute Elution (Isocratic/Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal (Rotovap) Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

References

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Purification of linalool by column chromatography. Retrieved from [Link]

  • MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,7-Dimethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • SAGE Journals. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

Sources

Troubleshooting

Managing temperature control in exothermic indole formylation reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. The fundamental challenge in the Vilsmeier-Haack formylation of indoles is managing the intense thermodynamic output of electrophile generation and subsequent aromatic substitution.

In this guide, we will examine the causality behind thermal runaways, establish self-validating protocols that ensure safety and high yields, and troubleshoot common scale-up failures.

Process Overview & Mechanistic Causality

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich substrates like indole, typically at the C3 position. The process is defined by three highly exothermic events:

  • Electrophile Generation: The nucleophilic attack of N,N-dimethylformamide (DMF) on phosphorus oxychloride (POCl₃) generates the active Vilsmeier reagent (a chloroiminium salt). This step releases significant heat. If the internal temperature exceeds 10°C, the reagent thermally decomposes into dimethylamine, destroying the reaction stoichiometry (1)[1].

  • Aromatic Substitution: The addition of the electron-rich indole to the chloroiminium salt is a rapid, exothermic electrophilic aromatic substitution.

  • Aqueous Quench: Hydrolyzing the resulting aryl iminium intermediate and neutralizing excess POCl₃ with an aqueous base is violently exothermic and prone to splattering if not buffered by ice (2)[2].

Exothermic Workflow & Critical Control Points

The following diagram maps the logical flow of the reaction, highlighting the specific nodes where thermal control dictates the success or failure of the synthesis.

Vilsmeier_Exotherm_Workflow Step1 1. Reagent Mixing DMF + POCl3 Step2 2. Vilsmeier Reagent Formation CRITICAL EXOTHERM (<10°C) Step1->Step2 Step3 3. Chloroiminium Salt (Mobile Slurry in DCM) Step2->Step3 Step4 4. Indole Addition SECONDARY EXOTHERM (0-5°C) Step3->Step4 Step5 5. Aryl Iminium Intermediate (Homogeneous Solution) Step4->Step5 Step6 6. Aqueous Hydrolysis NEUTRALIZATION EXOTHERM Step5->Step6 Step7 7. 3-Formylindole (Precipitated Product) Step6->Step7

Workflow of Vilsmeier-Haack formylation highlighting critical exothermic steps.

Self-Validating Experimental Protocol: Controlled Batch Formylation

To guarantee trustworthiness, this protocol is designed as a self-validating system. At each exothermic juncture, specific observable phenomena will confirm whether the reaction is proceeding safely or if thermal degradation has occurred.

Step 1: In Situ Generation of the Vilsmeier Reagent

  • Action: Charge a dry, multi-neck round-bottom flask with anhydrous DMF (1.5 equiv) and a co-solvent (anhydrous dichloromethane, 5 volumes). Cool the mixture to 0°C using an ice-salt bath under an inert nitrogen atmosphere.

  • Action: Equip the flask with an internal temperature probe. Slowly add POCl₃ (1.5 equiv) dropwise via an addition funnel, adjusting the drip rate to maintain the internal temperature strictly below 5°C.

  • Causality: The nucleophilic attack of DMF on POCl₃ is highly exothermic. Maintaining the temperature below 10°C prevents the chloroiminium salt from decomposing into inactive dimethylamine impurities (3)[3].

  • Self-Validation Checkpoint: A white-to-yellow precipitate or thick slurry must form. If the solution turns dark brown or emits a strong "fishy" amine odor, thermal decomposition has occurred. Discard and restart.

Step 2: Substrate Addition

  • Action: Dissolve indole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier slurry at 0–5°C.

  • Causality: Dropwise addition prevents localized hot spots. If the indole is added too quickly, the accumulated heat from the secondary exotherm will cause the electron-rich substrate to polymerize into a tarry byproduct (4)[4].

  • Self-Validation Checkpoint: The opaque slurry will gradually transition into a homogeneous, deeply colored solution, confirming the successful formation of the soluble aryl iminium intermediate.

Step 3: Heating and Hydrolysis

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 85°C for 5-8 hours.

  • Action: Cool the mixture to room temperature, then pour it slowly over vigorously stirred crushed ice. Slowly neutralize with saturated aqueous sodium carbonate (Na₂CO₃) until the pH is alkaline (pH 8).

  • Causality: The phase change of the crushed ice (latent heat of fusion) acts as a massive thermal buffer, absorbing the violent heat of acid-base neutralization and preventing product degradation.

  • Self-Validation Checkpoint: The final product (indole-3-carboxaldehyde) will cleanly precipitate as a solid upon reaching an alkaline pH.

Quantitative Analysis: Temperature Control vs. Yield

The following table synthesizes quantitative data demonstrating how reactor design and temperature control strategies directly impact the yield and purity of indole formylation.

SubstrateReactor TypeTemp Control StrategyPeak Internal TempYield (%)Primary Observation / Issue
Indole Batch (Flask)Ice Bath, Dropwise Add< 5°C96%Clean precipitation of product
Indole Batch (Flask)Ambient, Rapid Add> 40°C< 45%Severe tarry polymeric byproducts
2-Methylindole Batch (Flask)Ice Bath, Dropwise Add< 10°C71%Steric hindrance at C2 requires careful heating
Indole Continuous FlowMicroreactor10°C (Isothermal)> 95%Superior heat dissipation; safe scale-up

Troubleshooting & FAQs: Resolving Thermal and Scale-Up Issues

Q1: During the addition of POCl₃ to DMF at 0°C, a thick white precipitate forms that stops my magnetic stirrer. How do I resolve this without raising the temperature? A1: The Vilsmeier reagent has poor solubility in neat DMF at low temperatures, causing it to crash out as a dense solid. A stalled stirrer is highly dangerous because it eliminates convective heat transfer, leading to localized thermal runaways (hot spots) when the next drop of POCl₃ hits the unmixed solution. Solution: Do not raise the temperature. Instead, introduce an inert co-solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (5 volumes) to the initial DMF charge. This creates a mobile slurry that ensures continuous agitation and uniform heat dissipation (3)[3].

Q2: My small-scale reaction (1g) worked perfectly, but my scale-up (50g) resulted in a violent exotherm and a tarry black mess. What went wrong? A2: This is a classic heat-transfer failure. Batch reactors suffer from a non-linear decrease in the surface-area-to-volume ratio upon scale-up. The cooling jacket cannot remove heat as fast as the 50g reaction generates it. The accumulated heat from the delayed exotherm of the indole-Vilsmeier reaction causes the electron-rich indole to polymerize into tar. Solution: For large-scale batch operations, utilize reaction calorimetry (e.g., HEL Auto-MATE) to model the heat flow and switch to a feed-controlled addition (5)[5]. Alternatively, transition to continuous flow chemistry, which provides unmatched heat transfer and allows for the safe handling of highly reactive intermediates without thermal runaway (6)[6].

Q3: Why does my Vilsmeier reagent turn dark, and why does the yield drop when prepared at room temperature? A3: The formation of the Vilsmeier chloroiminium salt is highly exothermic. Without strict cooling (0–5°C), the accumulated heat drives the thermal decomposition of the reagent into dimethylamine and other inactive species (7)[7]. This degrades the electrophile pool before the indole substrate is even introduced, leading to poor conversion.

References

  • Carrera, M., et al. "A Vilsmeier Chloroformylation by Continuous Flow Chemistry." Organic Process Research & Development. URL:[Link]

  • "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory." Organic Process Research & Development. URL:[Link]

  • "Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline". Organic Process Research & Development. URL:[Link]

Sources

Optimization

Technical Support Center: Identifying Impurities in 2,7-Dimethyl-1H-indole-3-carbaldehyde via HPLC

Welcome to the technical support center for the analysis of 2,7-Dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of id...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2,7-Dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for your analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the HPLC analysis of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Q1: What are the most probable impurities I might encounter in my 2,7-Dimethyl-1H-indole-3-carbaldehyde sample?

The impurities in your sample are largely dependent on the synthetic route employed. However, some common classes of impurities to anticipate include:

  • Starting Material Residues: Unreacted starting materials from the synthesis, such as substituted anilines or hydrazines, can be present.

  • Side-Reaction Products: The Fischer indole synthesis, a common route, can produce regioisomers or byproducts from unwanted cyclization pathways.[1] Tar formation is also a common issue, resulting from the reactive nature of intermediates under strong acidic conditions.[1]

  • Degradation Products: Indole-3-carbaldehydes can be susceptible to oxidation, especially at the aldehyde group, which can be oxidized to a carboxylic acid.[2] They can also be sensitive to light and temperature, leading to various degradation products.[2]

  • Dehalogenated Impurities: If halogenated precursors are used, dehalogenation can occur during reductive steps, leading to impurities that are difficult to separate from the final product.[3]

Q2: My chromatogram shows a new, unexpected peak after my sample has been stored for a while. What could be the cause?

The appearance of a new peak upon storage strongly suggests degradation of your 2,7-Dimethyl-1H-indole-3-carbaldehyde sample. Indole derivatives, particularly those with an aldehyde functional group, can be sensitive to environmental factors.[2]

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen).[2] This would result in a more polar impurity that would likely have a different retention time.

  • Hydrolysis: If the synthesis involves intermediates with imine functionalities, residual moisture can lead to hydrolysis over time.[2]

  • Photolytic Decomposition: Exposure to light can induce various degradation reactions.[2] It is recommended to store the compound in an amber vial or otherwise protected from light.[2]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical degradation processes.[2] For long-term stability, storage at -20°C is often recommended.[2]

To confirm if the new peak is a degradant, a forced degradation study can be performed. This involves intentionally exposing the sample to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[2][4][5]

Q3: I'm observing poor peak shape (tailing or fronting) for my main compound. What are the likely causes and how can I fix it?

Poor peak shape is a common HPLC issue that can compromise resolution and quantification.

  • Column Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with basic compounds, causing peak tailing. Adding a small amount of a competing base (like triethylamine) or an acid (like formic or trifluoroacetic acid) to the mobile phase can mitigate this.[7][8]

  • Column Degradation: A deteriorated column with clogged frits or a void at the inlet can cause peak distortion.[6][9] Regular column cleaning and the use of guard columns are crucial for extending column life.[10][11]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[10]

Q4: My retention times are shifting between injections. What should I check?

Retention time instability can make peak identification unreliable.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause. Ensure accurate measurement and thorough mixing of solvents. For gradient elution, ensure the pump is functioning correctly.[11]

  • Temperature Fluctuations: Even small changes in column temperature can affect retention times.[11][12] Using a column oven is highly recommended for reproducible results.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13]

  • Pump Issues: Leaks in the pump seals or faulty check valves can cause an unsteady flow rate, leading to unreliable retention times.[12]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common analytical problems.

Guide 1: Systematic Troubleshooting of Extraneous Peaks

Unexpected peaks in your chromatogram can originate from various sources. This guide provides a logical workflow to identify and eliminate them.

Troubleshooting_Extraneous_Peaks start Extraneous Peak Observed blank_run Inject a Blank (Mobile Phase) start->blank_run peak_present_blank Peak Still Present? blank_run->peak_present_blank source_mobile_phase Source is Mobile Phase, System, or Carryover peak_present_blank->source_mobile_phase Yes peak_gone_blank Peak Disappears peak_present_blank->peak_gone_blank No troubleshoot_mobile_phase Prepare Fresh Mobile Phase Flush System Thoroughly Clean Injector source_mobile_phase->troubleshoot_mobile_phase source_sample Source is Sample or Sample Prep peak_gone_blank->source_sample troubleshoot_sample_prep Check Sample Solvent Filter Sample Evaluate Sample Stability source_sample->troubleshoot_sample_prep

Caption: A logical workflow for troubleshooting extraneous peaks.

Guide 2: Investigating and Identifying an Unknown Impurity

Once you've determined an unknown peak originates from your sample, the next step is identification.

Impurity_Identification_Workflow start Unknown Impurity Peak Detected in Sample lcms_analysis Perform LC-MS Analysis start->lcms_analysis forced_degradation Conduct Forced Degradation Study start->forced_degradation get_mass Obtain Mass Spectrum (MS) and MS/MS Fragmentation lcms_analysis->get_mass propose_structure Propose Potential Structures Based on Mass and Synthetic Route get_mass->propose_structure synthesize_standard Synthesize Proposed Impurity Standard propose_structure->synthesize_standard compare_rt_mass Compare Retention Time and Mass with Forced Degradation Samples forced_degradation->compare_rt_mass confirm_degradant Confirm if Impurity is a Degradant compare_rt_mass->confirm_degradant confirm_degradant->synthesize_standard Yes co_injection Co-inject with Sample synthesize_standard->co_injection confirm_identity Confirm Identity by Peak Co-elution co_injection->confirm_identity

Caption: An experimental workflow for impurity identification.

High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, as it provides a precise mass that can help determine the elemental composition of the impurity.[14] Tandem mass spectrometry (MS/MS) provides fragmentation data, which offers valuable structural clues.[14][15]

Section 3: Experimental Protocols & Data

This section provides a starting point for your HPLC method development and summarizes key data.

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol is a robust starting point for purity assessment and impurity profiling of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm ID x 250 mm lengthProvides good retention and separation for moderately non-polar compounds like indole derivatives.[7]
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to improve peak shape by protonating silanols and the analyte.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase HPLC.[16][17]
Gradient Start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to 40% B and equilibrate for 10 minutes.A gradient is often necessary to elute impurities with a wide range of polarities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7][18]
Detection UV at 280 nmIndole derivatives typically have strong UV absorbance around this wavelength.[7][18]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Prepare a stock solution of your 2,7-Dimethyl-1H-indole-3-carbaldehyde sample in acetonitrile at a concentration of approximately 1 mg/mL.[13][18]

  • Dilute the stock solution with the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injecting to remove any particulate matter.[13][18]

Table 1: Potential Impurities and their Characteristics

This table summarizes potential impurities based on common synthetic routes and degradation pathways. The m/z values are for the protonated molecule [M+H]⁺.

Potential ImpurityStructureMolecular WeightExpected [M+H]⁺ m/zRationale
2,7-Dimethyl-1H-indole C₁₀H₁₁N145.20146.21Decarbonylation of the starting material.
2,7-Dimethyl-1H-indole-3-carboxylic acid C₁₁H₁₁NO₂189.21190.22Oxidation of the aldehyde group.[2]
Starting Material (e.g., 2,3-Dimethylaniline) C₈H₁₁N121.18122.19Incomplete reaction during synthesis.[19]
Isomeric Impurity (e.g., 2,5-Dimethyl-1H-indole-3-carbaldehyde) C₁₁H₁₁NO173.21174.22Side reaction during Fischer indole synthesis.[1]

Note: The exact retention time and fragmentation pattern will depend on the specific HPLC and MS conditions used.

Section 4: Conclusion

The successful identification of impurities in 2,7-Dimethyl-1H-indole-3-carbaldehyde requires a systematic and logical approach. By understanding the potential sources of impurities, employing robust HPLC methods, and utilizing a structured troubleshooting strategy, researchers can confidently assess the purity of their compounds. This guide serves as a foundational resource, and it is crucial to adapt these principles to the specific challenges presented by your unique samples and synthetic processes. Regular system maintenance and careful experimental practice are the cornerstones of reliable and reproducible HPLC analysis.[10][12]

References

  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed. (2014, May 1). PubMed. [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. National Center for Biotechnology Information. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores. [Link]

  • Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed. (2025, May 9). PubMed. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. [Link]

  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025, April 9). ACS Publications. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011, January 7). National Center for Biotechnology Information. [Link]

  • 2,7-Dimethyl-1H-indole-3-carbaldehyde | 872505-78-7. J&K Scientific. [Link]

  • (PDF) Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. (2015, February 17). ResearchGate. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Persee. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2025, December 27). ResearchGate. [Link]

  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Understanding Indole's Chemical Properties and Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

  • A colorimetric assay for indole-3-carbaldehyde detection in foods. (2024, February 15). ScienceDirect. [Link]

  • 2,7-dimethyl-1h-indole-3-carbaldehyde (C11H11NO). PubChemLite. [Link]

  • (PDF) Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. (2025, November 6). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Antioxidant Capacity of Indole-3-Carbaldehyde Analogues: A Comprehensive Comparative Guide

As the demand for novel, highly efficacious antioxidants grows in both pharmaceutical and material sciences, researchers are increasingly turning to heterocyclic scaffolds. Among these, Indole-3-carbaldehyde (I3A) and it...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, highly efficacious antioxidants grows in both pharmaceutical and material sciences, researchers are increasingly turning to heterocyclic scaffolds. Among these, Indole-3-carbaldehyde (I3A) and its synthetic analogues have emerged as highly potent free radical scavengers.

This guide provides an objective, data-driven comparison of I3A analogues against industry-standard antioxidants like Butylated Hydroxyanisole (BHA), Ascorbic Acid, and Trolox. By examining the structure-activity relationships (SAR), comparative performance data, and self-validating experimental protocols, this document serves as a definitive resource for drug development professionals and application scientists.

Mechanistic Causality: Why the Indole-3-Carbaldehyde Scaffold?

The native indole ring is inherently electron-rich, making it a viable candidate for neutralizing reactive oxygen species (ROS). However, unmodified I3A exhibits only moderate antioxidant capacity. The true breakthrough in performance occurs when the C3-aldehyde group is functionalized[1].

By condensing the aldehyde with various amines to form Schiff bases, hydrazones, or thiosemicarbazones, scientists can significantly extend the conjugated π -system of the molecule. This extended conjugation stabilizes the radical intermediates formed during Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. Furthermore, the introduction of electron-donating groups (EDGs)—such as methoxy (-OCH₃) or hydroxyl (-OH) moieties—on the conjugated aryl rings lowers the bond dissociation enthalpy (BDE), drastically accelerating radical scavenging kinetics[2].

SAR I3A Indole-3-Carbaldehyde Core Scaffold Sub Aryl Amine / Thiosemicarbazone Substitution I3A->Sub Functionalization Schiff Schiff Base / Hydrazone Formation Sub->Schiff Condensation HAT Hydrogen Atom Transfer (HAT) Schiff->HAT Mechanism 1 SET Single Electron Transfer (SET) Schiff->SET Mechanism 2 ROS ROS Scavenging & Lipid Peroxidation Inhibition HAT->ROS SET->ROS

Structural functionalization of Indole-3-carbaldehyde enhancing ROS scavenging mechanisms.

Comparative Performance Data

To objectively evaluate the efficacy of these analogues, we must benchmark them against established commercial antioxidants across multiple validated in vitro models, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the ABTS radical cation assay, and the Microsomal Lipid Peroxidation (LPO) inhibition assay.

Recent synthetic efforts have yielded specific analogues that consistently outperform standard controls:

  • Aryl Amine Conjugates: Coupling I3A with substituted anilines yields Schiff bases with profound activity. Notably, analogues bearing a methoxy group in addition to a phenolic moiety (e.g., Compound 5f) have demonstrated dominant DPPH scavenging and LPO inhibition that statistically exceeds the performance of BHA[2].

  • Thiosemicarbazone Derivatives: I3A thiosemicarbazones (e.g., Compound 3a) exhibit exceptional reducing capacity in CUPRAC and ABTS assays. The presence of an unsubstituted NH₂ group at the thiosemicarbazone N-terminus is critical; it maximizes hydrogen donation, allowing these derivatives to outcompete Trolox at low concentrations (10 µM).

  • Biginelli Reaction Hybrids: Linking I3A with dihydropyrimidinones via the Biginelli reaction produces Schiff bases (e.g., DP-2 and DP-4) that show superior DPPH radical scavenging activity compared to Ascorbic Acid[3].

Table 1: Quantitative Comparison of Antioxidant Capacity
Analogue ClassSpecific ModificationAssay ModelPerformance IndicatorReference StandardRelative Efficacy vs. Standard
Aryl Amine Conjugate Methoxy-substituted phenol (Compound 5f)DPPH / LPO% Inhibition at 100 µg/mLBHASuperior (Higher % Inhibition)
Thiosemicarbazone Unsubstituted N-end (Compound 3a)ABTS / CUPRACAbsorbance / IC₅₀ at 10 µMTroloxSuperior (Higher reducing power)
Biginelli Schiff Base Dihydropyrimidinone linked (DP-2, DP-4)DPPHIC₅₀ (µM)Ascorbic AcidSuperior (Lower IC₅₀ required)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of antioxidant capacity must rely on self-validating assay systems. The following protocol for the DPPH assay incorporates internal controls to eliminate false positives caused by solvent interference or standard degradation.

Protocol: DPPH Free Radical Scavenging Assay

Causality & Rationale: DPPH is a stable free radical that exhibits a deep purple color with a maximum absorption ( λmax​ ) at 517 nm. When reduced by an antioxidant (via HAT or SET), it converts to the yellow diphenylpicrylhydrazine. Measuring this colorimetric shift provides a direct, quantifiable assessment of scavenging capacity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

    • Causality: Methanol is a polar protic solvent that stabilizes the DPPH radical while providing sufficient solubility for the lipophilic indole analogues.

  • Sample Dilution: Prepare serial dilutions of the I3A analogues (e.g., 10, 25, 50, 100 µM) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvette, mix 1.0 mL of the analogue solution with 1.0 mL of the 0.1 mM DPPH solution.

  • Dark Incubation: Incubate the mixture at room temperature for 30 minutes in complete darkness.

    • Causality: DPPH is highly light-sensitive. Dark incubation prevents photolytic degradation of the radical, ensuring that any reduction in absorbance is strictly attributable to the antioxidant's activity.

  • Spectrophotometric Measurement: Measure the absorbance at 517 nm against a methanol blank.

  • Self-Validation Controls (Critical):

    • Blank: Methanol only (Validates baseline absorbance and optical clarity).

    • Negative Control: 1.0 mL Methanol + 1.0 mL DPPH (Validates maximum radical absorbance and DPPH stability).

    • Positive Control: Standard antioxidant (BHA or Ascorbic Acid) + DPPH (Validates the dynamic range and sensitivity of the assay).

DPPH_Workflow Prep Prepare 0.1 mM DPPH in Methanol Mix Mix 1mL Analogue + 1mL DPPH Solution Prep->Mix Dilute Prepare Analogue Serial Dilutions Dilute->Mix Incubate Incubate 30 mins in the Dark Mix->Incubate Allow radical reduction Measure Measure Absorbance at 517 nm Incubate->Measure Color shift (Purple to Yellow) Calc Calculate % Scavenging & Determine IC50 Measure->Calc

Self-validating DPPH radical scavenging assay workflow for IC50 determination.

Intracellular Efficacy & Biological Pathways

While in vitro chemical assays (DPPH, ABTS) prove the direct scavenging capability of I3A analogues, their true therapeutic potential lies in their intracellular behavior. Beyond direct chemical neutralization, highly conjugated I3A derivatives act as mild electrophiles.

This electrophilic nature allows them to interact with the cysteine residues of the Keap1 protein. This interaction triggers the dissociation of the Nrf2 transcription factor. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of endogenous cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1)[1]. Thus, I3A analogues provide a dual-layered defense: direct radical scavenging and amplification of the cell's innate antioxidant machinery.

Signaling OxStress Oxidative Stress (ROS) Keap1 Keap1-Nrf2 Complex OxStress->Keap1 Induces Analogue I3A Analogue Analogue->Keap1 Electrophilic attack Nrf2 Free Nrf2 Translocation Keap1->Nrf2 Dissociation ARE ARE Activation Nrf2->ARE Nucleus Enzymes HO-1 / NQO1 Expression ARE->Enzymes Transcription Enzymes->OxStress Neutralizes

Proposed Nrf2/ARE antioxidant signaling pathway activation by I3A analogues.

References

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Afyon Koc
  • A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation International Journal of Pharmaceutical Sciences

Sources

Comparative

Benchmarking Modern Indole-3-Carbaldehyde Synthesis: Vilsmeier-Haack vs. Green Catalytic Alternatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Benchmark Executive Summary Indole-3-carbaldehyde (I3C) is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Benchmark

Executive Summary

Indole-3-carbaldehyde (I3C) is a privileged pharmacophore and a critical building block in the synthesis of bis(indolyl)methanes, tryptophan derivatives, and various therapeutic agents. Historically, the Vilsmeier-Haack (VH) reaction has been the gold standard for C3-selective formylation of indoles due to its exceptional regioselectivity and high yields [1]. However, the VH protocol relies on highly toxic, moisture-sensitive phosphorus oxychloride (POCl₃) and generates stoichiometric amounts of hazardous phosphate and chloride waste.

As pharmaceutical development shifts toward sustainable, green-chemistry paradigms, modern formylation methodologies have emerged. This guide objectively benchmarks the traditional Vilsmeier-Haack reaction against two state-of-the-art alternatives: Visible-Light Photoredox Formylation [2] and Boron-Catalyzed Orthoester Formylation [3]. By analyzing mechanistic causality, quantitative performance, and step-by-step experimental workflows, this guide provides a definitive framework for selecting the optimal formylation strategy for your synthetic pipeline.

Mechanistic Benchmarking

The Baseline: Vilsmeier-Haack Formylation

The VH reaction utilizes N,N-dimethylformamide (DMF) as both the solvent and the carbon source. Activation by POCl₃ generates a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich C3 position of the indole attacks this intermediate, forming an iminium salt that is subsequently hydrolyzed to the aldehyde [1]. While highly efficient, the exothermic nature of the reagent formation and the generation of corrosive byproducts limit its scalability in green-compliant facilities.

VH_Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation (<10°C) Iminium Iminium Intermediate Vilsmeier->Iminium Electrophilic Attack Indole Indole Indole->Iminium Product Indole-3-carbaldehyde Iminium->Product Aqueous Hydrolysis

Caption: Vilsmeier-Haack formylation pathway via chloroiminium ion intermediate.

Alternative 1: Visible-Light Photoredox Formylation

This modern approach utilizes Eosin Y (EY), an inexpensive organic dye, as a photoredox catalyst under blue LED irradiation [2]. Tetramethylethylenediamine (TMEDA) serves a dual purpose as the sacrificial electron donor and the carbon (formyl) source. The excited state of Eosin Y (EY*) is reduced by TMEDA, generating a TMEDA radical cation that undergoes structural rearrangement and coupling with the indole core. This method operates at room temperature under ambient air, completely bypassing toxic chlorinating agents.

Photoredox_Mechanism EY Eosin Y (Ground State) EY_star Eosin Y* (Excited) EY->EY_star Blue LED (450 nm) EY_star->EY SET from TMEDA TMEDA TMEDA (Carbon Source) Radical TMEDA Radical Cation TMEDA->Radical Oxidation Iminium Iminium Intermediate Radical->Iminium + Indole, -H+ Indole Indole Indole->Iminium Product Indole-3-carbaldehyde Iminium->Product Hydrolysis (H2O)

Caption: Visible-light photoredox cycle for indole C-3 formylation using Eosin Y.

Alternative 2: Boron-Catalyzed Orthoester Formylation

In this solvent-free or highly concentrated protocol, boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a Lewis acid to activate trimethyl orthoformate (TMOF) [3]. The coordination of boron to the methoxy oxygen of TMOF generates a highly reactive dimethoxycarbenium (oxonium) intermediate. This intermediate undergoes direct electrophilic aromatic substitution at the indole C3 position. Methanol is the primary byproduct, making it an exceptionally atom-economical and scalable alternative.

Quantitative Data Comparison

The following table summarizes the operational parameters, yields, and green metrics of the three benchmarked methodologies.

ParameterVilsmeier-Haack (Baseline) [1]Visible-Light Photoredox[2]Boron-Catalyzed (TMOF) [3]
Carbon Source DMFTMEDATrimethyl Orthoformate (TMOF)
Reagents/Catalyst POCl₃ (Stoichiometric)Eosin Y (10 mol%), KI (4 eq)BF₃·OEt₂ (1 eq)
Temperature 0 °C to 35 °CRoom Temperature (25 °C)Room Temperature (25 °C)
Reaction Time 1.5 - 2 hours12 - 24 hours2 - 5 hours
Typical Yield (I3C) 96 - 97% ~80% 83 - 90%
Functional Group Tolerance Low (Halogens/Acids react with POCl₃)High (Tolerates halogens, esters)High (Tolerates bulky/sensitive groups)
Green Metric / Waste High Toxicity; Phosphate/Chloride wasteLow Toxicity; Air oxidant; Aqueous wasteModerate Toxicity; Methanol byproduct

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols highlight the critical visual cues and causality behind each experimental step.

Protocol A: Traditional Vilsmeier-Haack Formylation [1]

Causality Focus: Temperature control is paramount to prevent the thermal decomposition of the Vilsmeier reagent and runaway exothermic reactions.

  • Vilsmeier Reagent Formation: In a dry, three-necked flask under inert atmosphere, cool 100 mL of freshly distilled DMF to 0–5 °C using an ice-salt bath. Slowly add POCl₃ (1.1 equiv) dropwise over 30 minutes.

    • Validation Cue: The solution will transition to a pale pinkish/yellow hue, confirming the formation of the (chloromethylene)dimethyliminium chloride complex.

  • Electrophilic Addition: Dissolve Indole (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 10 °C.

  • Reaction Progression: Remove the ice bath and warm the mixture to 35 °C for 1 hour.

    • Validation Cue: The clear yellow solution will transform into an opaque, canary-yellow paste, indicating the precipitation of the iminium salt intermediate.

  • Hydrolysis & Isolation: Pour the paste over crushed ice (300 g) with vigorous stirring to quench unreacted POCl₃. Slowly neutralize with aqueous NaOH (or saturated Na₂CO₃) until the pH reaches 8.0. The product, indole-3-carbaldehyde, will precipitate as an off-white solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Visible-Light Photoredox Formylation [2]

Causality Focus: Potassium Iodide (KI) acts as a critical redox mediator, facilitating the single-electron transfer (SET) processes and boosting the yield from trace amounts to >80%. Water is strictly required for the final iminium hydrolysis.

  • Reaction Assembly: To a 10 mL transparent glass vial, add Indole (0.5 mmol, 1.0 equiv), TMEDA (1.0 mmol, 2.0 equiv), Eosin Y (0.05 mmol, 10 mol%), and KI (2.0 mmol, 4.0 equiv).

  • Solvent Addition: Add a solvent mixture of Acetonitrile (MeCN) and Water (H₂O) in a 5:1 ratio (total 6 mL).

    • Causality: The presence of water is non-negotiable; without it, the iminium ion cannot hydrolyze into the final aldehyde, stalling the reaction.

  • Photocatalysis: Stir the mixture at room temperature, open to the air (air acts as the terminal oxidant). Irradiate the vial using two 12 W 450 nm blue LED lamps.

  • Monitoring & Workup: Monitor via TLC (petroleum ether/ethyl acetate). Upon completion (typically 12-24 hours), concentrate the mixture under vacuum to remove MeCN. Extract the aqueous residue with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Boron-Catalyzed Orthoester Formylation [3]

Causality Focus: The use of neat (solvent-free) or highly concentrated conditions drives the equilibrium forward by maximizing the collision frequency between the Lewis acid-activated oxonium ion and the indole.

  • Activation: In a dry flask, combine Indole (1.0 equiv) and Trimethyl Orthoformate (TMOF, 1.0 to 1.5 equiv).

  • Catalysis: Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equiv) dropwise at room temperature.

    • Causality: BF₃·OEt₂ coordinates with the methoxy groups of TMOF, stripping a methoxide to generate the highly electrophilic dimethoxycarbenium ion.

  • Reaction Progression: Stir the mixture at room temperature for 2 to 5 hours. The reaction is typically clean and produces methanol as a byproduct.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize the Lewis acid. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate. The crude product can often be used directly or purified via short-pad silica filtration.

Conclusion & Selection Guide

While the Vilsmeier-Haack reaction remains the undisputed leader in raw yield and rapid reaction times, its reliance on toxic, corrosive reagents makes it increasingly undesirable for modern, sustainable scale-up.

  • Choose Vilsmeier-Haack when working with simple, unfunctionalized indoles at a small-to-medium scale where maximum yield is the sole priority, and proper hazardous waste disposal infrastructure is available.

  • Choose Visible-Light Photoredox for late-stage functionalization of complex APIs. Its exceptionally mild conditions (room temperature, neutral pH, air oxidant) tolerate sensitive functional groups that would otherwise degrade in POCl₃.

  • Choose Boron-Catalyzed Orthoester Formylation for scalable, green manufacturing. The avoidance of transition metals, the use of TMOF as a safe carbon source, and the generation of benign byproducts (methanol) make it the most balanced alternative for industrial scale-up.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source . National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,7-Dimethyl-1H-indole-3-carbaldehyde Derivatives

Introduction: The Indole Scaffold and the Imperative of Selectivity The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in modern drug discovery.[2] Derivatives of 1H-indole-3-carbaldehyde, in particular, have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, promising subclass: derivatives of 2,7-Dimethyl-1H-indole-3-carbaldehyde . While the primary goal in developing these derivatives is to maximize potency against a specific biological target, a critical and often concurrent challenge is ensuring selectivity.

Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, is a primary driver of adverse drug reactions and can lead to late-stage clinical failures.[4][5] Therefore, a rigorous and early assessment of a compound's promiscuity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile. This guide provides a framework for designing and executing cross-reactivity studies for novel 2,7-Dimethyl-1H-indole-3-carbaldehyde derivatives, blending established protocols with the rationale necessary for sound scientific interpretation.

Part 1: Designing the Cross-Reactivity Screening Cascade

A tiered, logical approach is essential for efficiently profiling compound selectivity. The goal is to move from broad, high-throughput screens that identify potential liabilities to more detailed, lower-throughput functional assays that confirm and quantify the risk. This "fail-fast, fail-early" strategy conserves resources and focuses medicinal chemistry efforts on the most promising candidates.

Our recommended screening cascade prioritizes four major classes of off-targets notorious for causing clinical complications: Protein Kinases, G-Protein Coupled Receptors (GPCRs), the hERG potassium channel, and Cytochrome P450 (CYP) enzymes.

G cluster_0 Tier 1: Broad Panel Screening (Hit Identification) cluster_1 Tier 2: Potency & Functional Confirmation (Lead Optimization) cluster_2 Tier 3: Cellular & In Vivo Assessment (Candidate Selection) A Kinase Panel (e.g., 400+ kinases @ 1µM) E Kinase IC50 Determination (Biochemical Assay) A->E Hits >30% Inhibition B GPCR Panel (e.g., 40+ receptors @ 10µM) F GPCR Functional Assay (cAMP or Ca2+ Mobilization) B->F Hits >50% Inhibition C hERG Binding Assay (Fluorescence Polarization) G hERG Functional Assay (Automated Patch Clamp) C->G Hits >50% Displacement D CYP450 Inhibition Screen (Major Isoforms @ 10µM) H CYP450 IC50 & TDI (Incubation Assays) D->H Hits >50% Inhibition I Cellular Target Engagement & Phenotypic Assays E->I F->I J In Vivo Safety Pharmacology & DDI Studies G->J IC50 < 10µM H->J Potent Inhibition

Figure 1: A tiered workflow for cross-reactivity profiling.

Part 2: Comparative Analysis of Hypothetical Derivatives

To illustrate the application of this cascade, consider three hypothetical derivatives of 2,7-Dimethyl-1H-indole-3-carbaldehyde: IND-A , IND-B , and IND-C . All three demonstrate a potent on-target IC50 of 50 nM against a hypothetical protein kinase, "Target Kinase 1" (TK1). The table below summarizes their performance in a Tier 1 and Tier 2 cross-reactivity screen.

Target ClassAssayIND-AIND-BIND-CInterpretation & Rationale
On-Target TK1 IC50 50 nM 50 nM 50 nM All compounds meet the on-target potency goal.
Kinases Kinase Panel (% Inh @ 1µM) TK2 (85%), TK3 (40%)TK4 (35%)<20% on all off-targetsIND-A shows potent off-target activity on TK2, a related kinase, suggesting poor selectivity. IND-C is highly selective.
TK2 IC50 150 nM>10 µM>10 µMThe 3-fold selectivity of IND-A over TK2 is insufficient for further development.
GPCRs 5-HT2B Receptor (% Act @ 10µM) 5%95%12%IND-B shows potent, unintended agonist activity at the 5-HT2B receptor, a known cardiovascular liability.
5-HT2B Functional EC50 >10 µM500 nM>10 µMThis confirms the significant off-target GPCR activity for IND-B .
Ion Channels hERG IC50 (Patch Clamp) 1.2 µM15 µM>30 µMIND-A represents a significant cardiotoxicity risk with an IC50 only 24-fold greater than its on-target IC50. IND-C is clean.[6]
Metabolism CYP3A4 IC50 >50 µM1.5 µM45 µMIND-B is a potent inhibitor of CYP3A4, the enzyme responsible for metabolizing ~50% of drugs, indicating a high risk of drug-drug interactions (DDIs).[7]
  • IND-A is potent but lacks selectivity and carries a high risk of cardiotoxicity due to hERG inhibition.

  • IND-B , despite good kinase selectivity, is unsuitable due to potent 5-HT2B agonism and strong CYP3A4 inhibition.

  • IND-C is the superior candidate, demonstrating high on-target potency, excellent kinase selectivity, and a clean safety profile across the board.

Part 3: Detailed Experimental Methodologies

The trustworthiness of cross-reactivity data hinges on robust, well-controlled experimental protocols.[4] Below are detailed methodologies for key Tier 2 assays.

Kinase Off-Target Potency Determination (IC50)

Rationale: This biochemical assay quantifies the potency of inhibition against off-target kinases identified in the initial panel screen. Using a high, physiological concentration of ATP is crucial to identify compounds that are truly competitive and likely to be effective in the cellular environment.[8]

Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 2X solution of the off-target kinase (e.g., TK2) and its specific peptide substrate in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer (e.g., 2 mM, to achieve a final concentration of 1 mM).

    • Serially dilute the test compound (e.g., IND-A) in DMSO, then dilute into kinase buffer to create 4X final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X test compound or vehicle (DMSO) control to appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells. Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).

    • Incubate for 40 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hERG Functional Safety Assay (Automated Patch Clamp)

Rationale: The automated patch clamp provides a direct measure of ion channel function, which is the gold standard for assessing cardiotoxicity risk.[6][9] It offers higher throughput than manual patch clamp while maintaining high-quality electrophysiological data. The specific voltage protocol used is designed to elicit characteristic hERG currents and assess drug block.[10][11]

Protocol:

  • Cell Preparation:

    • Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing the hERG (Kv11.1) channel.

    • Culture cells to 70-90% confluency. Harvest using a cell detachment solution, wash with extracellular solution, and resuspend at an appropriate density (e.g., 5x10⁶ cells/mL).

  • System Setup (e.g., QPatch or Patchliner):

    • Prime the system with extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and intracellular solution (e.g., 120 mM KF, 20 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

    • Prepare compound plates with serial dilutions of the test compound (e.g., IND-A) and positive control (e.g., Dofetilide).[10]

  • Electrophysiological Recording:

    • Cells are captured, and gigaseals (>1 GΩ) are formed, followed by whole-cell configuration.[10]

    • Apply a standardized hERG voltage pulse protocol (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit the characteristic tail current). Pulses are applied every 15 seconds.[11]

    • Establish a stable baseline recording in vehicle solution for at least 3 minutes.

    • Apply increasing concentrations of the test compound, allowing for equilibrium at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage block relative to the baseline vehicle recording.

    • Plot the percent block versus concentration and fit to a dose-response curve to determine the IC50.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation TK1 Target Kinase 1 (TK1) Downstream Desired Therapeutic Effect TK1->Downstream Indole IND-A Derivative Indole->PI3K Off-Target Cross-Reactivity Indole->Akt Off-Target Cross-Reactivity Indole->TK1 On-Target Inhibition

Figure 2: Potential on- and off-target effects of an indole derivative.

Part 4: Data Interpretation and Mitigating Risk

The data generated from this screening cascade provides a molecular fingerprint of a compound's selectivity. Interpreting this fingerprint requires context:

  • Therapeutic Window: The ratio of off-target to on-target potency is critical. For hERG, a safety margin of at least 30-fold is often desired, though this can be context-dependent. For kinase selectivity, a 10-fold window over related kinases might be acceptable, while a 100-fold window is preferred.

  • Known Liabilities: Off-target hits must be cross-referenced with known biology. A hit on the 5-HT2B receptor, as with IND-B, is a major red flag due to its association with valvular heart disease.[12] Similarly, inhibiting a major CYP enzyme like CYP3A4 predicts a high likelihood of clinical DDIs.[13][14]

  • Polypharmacology: Not all off-target activity is detrimental. In some cases, particularly in oncology, hitting multiple nodes in a signaling pathway (as depicted in Figure 2) can lead to enhanced efficacy.[15] However, this must be a deliberate strategy, not an accidental discovery, and requires deep understanding of the pathway biology.

When liabilities are identified, the data provides a roadmap for medicinal chemistry. If IND-A's hERG activity is due to a basic nitrogen atom, chemists can work to modify that functional group to reduce its affinity for the channel's binding pocket. If IND-B's CYP3A4 inhibition is driven by a specific lipophilic region, that part of the molecule can be altered to mitigate the effect.

By systematically evaluating cross-reactivity with the robust methods outlined here, researchers can make informed decisions, prioritize the safest and most selective compounds, and ultimately increase the probability of clinical success for promising new therapies derived from the 2,7-Dimethyl-1H-indole-3-carbaldehyde scaffold.

References

  • Noolvi, M. N., et al. (2011). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

  • Kumar, G. V., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • El-Sawy, E. R., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Govers, R., et al. (2011). Early identification of hERG liability in drug discovery programs by automated patch clamp. Methods in Molecular Biology. Available at: [Link]

  • Alcolizer Technology. (2025). Understanding Cross-Reactivity. Alcolizer Technology. Available at: [Link]

  • van der Mey, D., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. Available at: [Link]

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available at: [Link]

  • Beta LifeScience. (2025). Cross Reactivity in Immunology: Definition, Risks & Benefits. Beta LifeScience. Available at: [Link]

  • Park, S., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. Available at: [Link]

  • Mulder-Krieger, T., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

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  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link]

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  • Al-Ostath, O. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,7-Dimethyl-1H-indole-3-carbaldehyde

This guide provides comprehensive, immediate safety and logistical information for the handling of 2,7-Dimethyl-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, immediate safety and logistical information for the handling of 2,7-Dimethyl-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines essential procedural guidance to ensure laboratory safety and proper chemical management. The protocols described herein are based on established safety standards and data from analogous chemical structures.

Hazard Assessment and GHS Classification

2,7-Dimethyl-1H-indole-3-carbaldehyde is a combustible solid that requires careful handling to avoid potential health hazards. While comprehensive toxicological data for this specific compound is not fully available, the known hazards are outlined by its GHS classification. The primary hazards are acute oral toxicity and serious eye irritation. Structurally related indole compounds may also cause skin and respiratory irritation.[1][2] Therefore, a cautious and comprehensive approach to personal protection is mandatory.

Table 1: GHS Hazard Information for 2,7-Dimethyl-1H-indole-3-carbaldehyde

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation

Source: Sigma-Aldrich Safety Data Sheet

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe handling for 2,7-Dimethyl-1H-indole-3-carbaldehyde. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are required to protect against dust particles and potential splashes.[3] For procedures with a higher risk of splashing, a full-face shield is recommended.[4][5]

  • Hand Protection: Chemically resistant, powder-free gloves (e.g., nitrile) are mandatory.[4][6] It is recommended to use a double-gloving technique, especially during procedures with a high risk of contamination.[7] Gloves should be inspected for any signs of degradation before use and disposed of in accordance with laboratory and local regulations after handling the compound.[3]

  • Body Protection: A fully buttoned laboratory coat is the minimum requirement.[7] For operations involving larger quantities or with a significant risk of spillage, a chemical-resistant suit should be considered.[7][8]

  • Respiratory Protection: While respiratory protection is not typically required under normal laboratory use with adequate ventilation, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used if nuisance levels of dust are expected.[3] All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Diagram 1: Safe Handling Workflow for 2,7-Dimethyl-1H-indole-3-carbaldehyde

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_fume_hood Verify Fume Hood Functionality prep_surface Cover Work Surface with Absorbent Paper prep_fume_hood->prep_surface prep_ppe Don All Required PPE prep_surface->prep_ppe handle_weigh Weigh Solid Inside Fume Hood prep_ppe->handle_weigh handle_solution Prepare Solutions in Fume Hood handle_weigh->handle_solution handle_label Clearly Label All Containers handle_solution->handle_label cleanup_decontaminate Decontaminate Work Surfaces handle_label->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 2,7-Dimethyl-1H-indole-3-carbaldehyde.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.[7]

    • Assemble all necessary equipment and reagents before beginning the procedure.

    • Don all required PPE as outlined in the section above.

  • Handling the Compound:

    • When weighing the solid, perform the task within the fume hood to contain any dust.[7]

    • Use dedicated spatulas and weighing vessels.[7]

    • To prepare solutions, slowly add the solid to the solvent to prevent splashing.[7]

    • Keep all containers with the compound tightly closed when not in use.[3][6]

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces after handling is complete.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[3][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]

Disposal Plan

Proper disposal of 2,7-Dimethyl-1H-indole-3-carbaldehyde and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[6][9] Do not mix with other waste streams.[9]

  • Container Management: Waste containers must be kept tightly closed except when adding waste.[6][9] The exterior of the container should be kept clean and free of contamination.

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Contaminated packaging should be disposed of as unused product.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Material Safety Data Sheet - Indole-3-carboxaldehyde. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

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  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
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  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Floresta, G., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. MDPI. Retrieved from [Link]

  • National Toxicology Program. (2017). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (2017). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Center for Biotechnology Information. Retrieved from [Link]

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